(3-Bromo-6-chloro-2-fluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMYMWZKSJVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731481 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886615-31-2 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (3-Bromo-6-chloro-2-fluorophenyl)methanol
Optimization of Polyhalogenated Scaffolds in Medicinal Chemistry
Executive Summary
(3-Bromo-6-chloro-2-fluorophenyl)methanol (CAS 1261524-75-7) is a high-value pharmacophore building block characterized by its dense, orthogonal halogenation pattern. In modern drug discovery, this compound serves as a critical "linchpin" intermediate. Its unique substitution—combining a reactive aryl bromide, a less reactive aryl chloride, a metabolic blocking fluorine, and a versatile benzylic alcohol—allows medicinal chemists to execute sequential, chemo-selective functionalizations. This guide outlines the synthesis, stability, and strategic application of this scaffold in fragment-based drug discovery (FBDD).
Chemical Profile & Physical Characterization[1][2][3][4]
The physicochemical properties of this compound are dominated by the electron-withdrawing nature of the three halogen substituents, which significantly increase the acidity of the benzylic proton and influence the lipophilicity (LogP) of derived scaffolds.
| Property | Specification |
| CAS Number | 1261524-75-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Predicted pKa | ~13.5 (Benzylic OH) |
| SMILES | OCC1=C(F)C(Br)=CC=C1Cl |
Synthetic Architecture
Core Directive: The most robust route to CAS 1261524-75-7 is the chemoselective reduction of its commercially available precursor, 3-bromo-6-chloro-2-fluorobenzoic acid (CAS 702640-51-5) .
Protocol: Chemoselective Borane Reduction
Rationale: Traditional reduction with LiAlH₄ can occasionally lead to hydrodehalogenation (loss of Br/Cl) due to the highly electron-deficient ring. Borane-THF (BH₃·THF) or Borane-DMS is preferred for its ability to reduce carboxylic acids rapidly while leaving aryl halides intact.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon atmosphere.
-
Solubilization: Charge the flask with 3-bromo-6-chloro-2-fluorobenzoic acid (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Reduction: Dropwise add BH₃·THF (1.0 M solution, 2.5 eq) over 30 minutes. The electron-deficient acid may react sluggishly initially; allow to warm to room temperature.
-
Reflux: Heat to mild reflux (65°C) for 2–4 hours to ensure conversion of the intermediate triacyloxyborane species.
-
Quench: Cool to 0°C. Carefully quench with MeOH (excess) to destroy unreacted borane. Follow with 1M HCl to break the borate complex.
-
Isolation: Concentrate in vacuo, partition between EtOAc and brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc is typically sufficient due to the high crystallinity of the product.
Visualization: Synthetic Workflow
Figure 1: Chemoselective reduction pathway minimizing hydrodehalogenation risks.
Applications in Medicinal Chemistry
The value of CAS 1261524-75-7 lies in its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated independently, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.
A. The Halogen Hierarchy (Pd-Catalysis)
-
Site 1: Aryl Bromide (C-3): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It undergoes oxidative addition significantly faster than the chloride.
-
Site 2: Aryl Chloride (C-6): Remains inert during the functionalization of the bromide (under standard conditions), allowing for a second, subsequent coupling event using specialized ligands (e.g., XPhos, RuPhos) at higher temperatures.
-
Site 3: Aryl Fluoride (C-2): Generally stable, serving to block metabolic oxidation at the ortho-position and modulate the pKa of the neighboring alcohol/ether. However, it can participate in S_NAr reactions if a strong nucleophile is used and the ring is sufficiently electron-poor.
B. Benzylic Manipulation
The alcohol group is a pivotal anchor. It is commonly converted to:
-
Benzylic Halides/Mesylates: For S_N2 displacement by amines (creating solubility handles).
-
Aldehydes: Via Swern or Dess-Martin oxidation, serving as precursors for reductive amination.
Visualization: Functionalization Decision Tree
Figure 2: Chemo-selective functionalization strategy based on halogen bond dissociation energies.
Handling & Safety Protocols
Hazard Classification: Acute Toxic (Oral), Irritant.
-
H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert gas. The benzylic alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.
Experimental Precaution: Polyhalogenated benzyl alcohols can act as alkylating agents if converted to their corresponding bromides/chlorides. Handle all derivatives as potential sensitizers and DNA intercalators.
References
-
PubChem. (2025).[1] (3-Bromo-2-chlorophenyl)methanol Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). 3-Bromo-6-chloro-2-fluorobenzoic acid Product Sheet. Merck KGaA. Link
-
Ambeed. (2025). CAS 1261524-75-7 Safety Data Sheet (SDS). Ambeed, Inc. Link
-
ChemicalBook. (2025).[2] 3-Bromo-6-chloro-2-fluorobenzoic acid Suppliers and Properties. Link
Sources
An In-depth Technical Guide to Polyhalogenated Benzyl Alcohol Building Blocks for Drug Discovery
Foreword: The Strategic Advantage of Halogenation in Medicinal Chemistry
In the intricate landscape of modern drug discovery, the deliberate incorporation of halogen atoms into molecular scaffolds represents a cornerstone of rational drug design. Halogens, far from being mere steric bulk, are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. Their introduction can influence lipophilicity, metabolic stability, binding affinity, and membrane permeability, often with profound effects on a drug candidate's overall efficacy and safety profile. Among the diverse array of halogenated building blocks, polyhalogenated benzyl alcohols have emerged as a particularly versatile and impactful class of synthons. Their unique combination of a reactive benzylic hydroxyl group and a tunable, halogen-decorated aromatic ring provides a gateway to a vast chemical space of novel therapeutic agents. This guide offers a comprehensive exploration of polyhalogenated benzyl alcohols, from their synthesis and fundamental properties to their strategic application in the synthesis of complex, biologically active molecules.
The Polyhalogenated Benzyl Alcohol Scaffold: A Structural and Physicochemical Overview
Polyhalogenated benzyl alcohols are characterized by a benzyl alcohol core with two or more halogen atoms substituted on the aromatic ring. The nature, number, and position of these halogen substituents dramatically influence the molecule's properties.
Impact of Halogenation on Physicochemical Properties
The introduction of halogens, which are highly electronegative, imparts significant changes to the electronic and steric nature of the benzyl alcohol scaffold.
-
Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the benzylic hydroxyl group. This effect is more pronounced with a greater number of halogen substituents and with more electronegative halogens (F > Cl > Br > I). This modulation of pKa can be critical for optimizing interactions with biological targets.
-
Lipophilicity (logP): Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The increase in logP is typically in the order of I > Br > Cl > F for a given substitution pattern.
-
Conformational Preferences: The presence of ortho-halogen substituents can induce specific conformational preferences through intramolecular hydrogen bonding between the hydroxyl group and the halogen atom.[1][2] This conformational restriction can be exploited to pre-organize a molecule for optimal binding to a receptor.[1][2]
A summary of key physicochemical properties for selected polyhalogenated benzyl alcohols is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Predicted) | pKa (Predicted) |
| 2,4-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 59-61 | 249.7 | 2.35 | 13.2 |
| 3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 77-77.5 | 254.2 | 2.35 | 13.0 |
| 2,4,6-Trifluorobenzyl alcohol | C₇H₅F₃O | 162.11 | 34-36 | 175.4 | 1.45 | 12.9 |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 39-41 | 196-197 | 1.89 | 13.5 |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | C₉H₆F₆O | 244.13 | 46-48 | 198-200 | 2.98 | 12.5 |
Table 1: Physicochemical Properties of Representative Polyhalogenated Benzyl Alcohols
Spectroscopic Characterization
The identification and characterization of polyhalogenated benzyl alcohols rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The benzylic protons (–CH₂OH) typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.6-4.8 ppm. The chemical shifts of the aromatic protons are influenced by the number and position of the halogen substituents.
-
¹³C NMR: The benzylic carbon (–CH₂OH) resonates around δ 60-65 ppm. The aromatic carbon signals are split by coupling to fluorine atoms (if present), providing valuable structural information. For example, the ¹³C NMR spectrum of 2-fluorobenzyl alcohol shows a large one-bond C-F coupling constant (¹JCF) of approximately 246 Hz for the carbon bearing the fluorine atom.[3] Spectra for various dichlorobenzyl[4][5][6] and trifluoromethylbenzyl alcohols[7][8][9] are well-documented.
-
-
Infrared (IR) Spectroscopy: The IR spectra of polyhalogenated benzyl alcohols are characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C-O stretching band around 1010-1050 cm⁻¹. The presence of ortho-halogens can lead to the appearance of multiple O-H bands corresponding to different conformers.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. For chlorinated and brominated compounds, the characteristic isotopic patterns of these halogens are readily observed.
Synthesis of Polyhalogenated Benzyl Alcohols: Key Methodologies
The synthesis of polyhalogenated benzyl alcohols can be broadly categorized into two main approaches: reduction of corresponding carbonyl compounds and halogenation of benzyl alcohol precursors.
Reduction of Polyhalogenated Carbonyl Compounds
A common and reliable method for preparing polyhalogenated benzyl alcohols is the reduction of the corresponding polyhalogenated benzaldehydes or benzoic acid derivatives.
A robust method for the synthesis of dichlorobenzyl alcohols involves the reduction of the corresponding dichlorobenzoyl chloride with a suitable reducing agent.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Alcohol [12]
-
To a stirred solution of 3,5-dichlorobenzoyl chloride (712 mg, 3.40 mmol) in tetrahydrofuran (THF) (6 mL) at 0 °C, add a solution of sodium borohydride (227 mg, 6.0 mmol) in N-methylpyrrolidinone (1.5 mL) dropwise, maintaining the temperature at or below 18 °C.
-
Stir the reaction mixture for 2 hours at ambient temperature.
-
Partition the reaction mixture with 0.5 N aqueous HCl (60 mL) and ethyl acetate (60 mL).
-
Separate the layers and wash the aqueous layer with ethyl acetate (20 mL).
-
Combine the organic layers, wash with water (60 mL) and brine (40 mL), and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as a crystalline solid.
-
Recrystallize the crude product from hot cyclohexane (7.5 mL) to afford pure 3,5-dichlorobenzyl alcohol.
For the synthesis of trifluoromethyl-substituted benzyl alcohols, the reduction of the corresponding benzoic acid is a common strategy.
Experimental Protocol: Synthesis of 4-Heptyloxy-3-trifluoromethylbenzyl Alcohol [13]
-
Under a nitrogen atmosphere, to a solution of 4-heptyloxy-3-trifluoromethylbenzoic acid (30.0 g, 98.6 mmol) in THF (240 mL), add a 25% solution of diisobutylaluminum hydride (DIBAL) in toluene (332 mL, 493 mmol) dropwise.
-
Heat the mixture to 50 °C and stir for 2 hours.
-
After cooling to room temperature, add methanol (15.80 g, 493 mmol) dropwise.
-
Add the resulting solution dropwise to 2N hydrochloric acid (296 mL, 592 mmol).
-
Stir the mixture at 50-60 °C for 30 minutes.
-
The product, 4-heptyloxy-3-trifluoromethylbenzyl alcohol, can then be isolated via standard workup procedures.
Halogenation of Benzyl Alcohol Derivatives
Direct halogenation of the aromatic ring of benzyl alcohol or its derivatives is a less common approach due to potential side reactions at the benzylic hydroxyl group. However, for specific applications, this can be a viable route.
Conversion from Halogenated Benzyl Halides
Polyhalogenated benzyl alcohols can also be synthesized from the corresponding benzyl halides through hydrolysis. This is often a two-step process starting from a polyhalogenated toluene.
Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Alcohol from 2,4-Dichlorobenzyl Chloride [14][15]
-
Add 2,4-dichlorobenzyl chloride (100 g) to a solution of sodium acetate (208.8 g) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (2 g) in water.
-
Heat the mixture under reflux with stirring for 25 hours to form the acetate ester intermediate.
-
Add aqueous sodium hydroxide (50 mL of a 70% w/v solution) and continue refluxing for 30 minutes to hydrolyze the ester.
-
Cool the mixture, and collect the solid product by filtration.
-
Wash the solid with water and dry in vacuo to yield 2,4-dichlorobenzyl alcohol.
Reactivity and Applications as Building Blocks in Drug Discovery
The true value of polyhalogenated benzyl alcohols lies in their utility as versatile building blocks for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of halogens influences the reactivity of both the hydroxyl group and the aromatic ring.
Key Reactions of the Benzylic Hydroxyl Group
The hydroxyl group of polyhalogenated benzyl alcohols undergoes typical alcohol reactions, but its reactivity can be modulated by the electronic effects of the halogen substituents.
A primary application of these alcohols is their conversion to the corresponding polyhalogenated benzyl halides, which are highly reactive intermediates in nucleophilic substitution reactions.
Experimental Protocol: Chemoselective Chlorination of Benzyl Alcohols
-
To a solution of the benzyl alcohol (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 equivalents) portionwise.
-
Stir the mixture at room temperature for 10-40 minutes.
-
Upon completion, the corresponding benzyl chloride can be isolated via aqueous workup. This method is highly chemoselective for benzylic alcohols over aliphatic alcohols.
The following diagram illustrates the workflow for the conversion of a polyhalogenated benzyl alcohol to a benzyl chloride and its subsequent use in a nucleophilic substitution reaction.
Caption: Diverse applications of polyhalogenated benzyl alcohols in the synthesis of bioactive compounds.
Safety and Handling
While benzyl alcohol itself has relatively low toxicity, the introduction of multiple halogens can alter the toxicological profile of the molecule. It is imperative to handle all polyhalogenated benzyl alcohols with appropriate safety precautions.
-
General Handling: These compounds should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [16][17][18][19]* Toxicity: Halogenated aromatic compounds can have varying degrees of toxicity. Some may be skin and eye irritants, and harmful if inhaled or swallowed. [18][19][20]For example, 4-(chloromethyl)benzyl alcohol is classified as causing severe skin burns and eye damage. [19]It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.
-
Storage: Polyhalogenated benzyl alcohols should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [21]
Conclusion and Future Outlook
Polyhalogenated benzyl alcohols are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis is generally straightforward, and the resulting building blocks offer a powerful means to fine-tune the properties of drug candidates. The ability to strategically introduce halogens allows for the optimization of a molecule's ADME-Tox profile, leading to safer and more effective medicines. As our understanding of the role of halogens in drug-receptor interactions continues to grow, particularly in the context of halogen bonding, the demand for novel and diverse polyhalogenated benzyl alcohol building blocks is certain to increase. The continued development of efficient and selective halogenation and synthesis methods will further empower researchers to explore new frontiers in drug discovery.
References
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PrepChem.com. Synthesis of 3,5-dichlorobenzyl alcohol. Available from: [Link]
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Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Available from: [Link]
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Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. 2024. Available from: [Link]
- EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents.
- US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents.
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National Toxicology Program. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Natl Toxicol Program Tech Rep Ser. 1989 Jun;343:1-158. Available from: [Link]
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Fisher Scientific. 4-(Chloromethyl)benzyl alcohol - SAFETY DATA SHEET. 2023. Available from: [Link]
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GJ Chemical. Benzyl Alcohol. Available from: [Link]
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Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Department of Chemistry and Biochemistry, Texas Tech University. Available from: [Link]
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- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents.
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. 2022. Available from: [Link]
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4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. 2017. Available from: [Link]
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Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,... - ResearchGate. Available from: [Link]
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Toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3f1 mice (gavage studies). Technical report series. OSTI.GOV. 1989. Available from: [Link]
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IR spectra in the νOH stretching region of A) benzyl alcohols,... - ResearchGate. Available from: [Link]
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Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal. Available from: [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]
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SpectraBase. 3,5-Dichlorobenzyl alcohol, 2-methylpropyl ether - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Toxicology of benzyl alcohols: a QSAR analysis. PubMed. 2000. Available from: [Link]
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Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Journal of Chinese Pharmaceutical Sciences. Available from: [Link]
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Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC. 2024. Available from: [Link]
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Contents. Rsc.org. Available from: [Link]
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Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. MDPI. 2022. Available from: [Link]
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A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available from: [Link]
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PubChem. 2,4,6-Trifluorobenzyl alcohol. Available from: [Link]
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Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. PubMed. 2022. Available from: [Link]
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(PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. 2025. Available from: [Link]
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. DergiPark. 2020. Available from: [Link]
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What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. 2024. Available from: [Link]
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Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. Research Square. Available from: [Link]
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Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). Available from: [Link]
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FooDB. Showing Compound Benzyl alcohol (FDB008745). 2010. Available from: [Link]
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Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. European Medicines Agency. 2017. Available from: [Link]
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BENZYL ALCOHOL. FAO. 1996. Available from: [Link]
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Methodological & Application
Application Note: High-Fidelity Reduction of 3-bromo-6-chloro-2-fluorobenzaldehyde to (3-bromo-6-chloro-2-fluorophenyl)methanol
Abstract
This application note provides a comprehensive guide for the selective reduction of the sterically hindered and electron-deficient aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde, to its corresponding primary alcohol, (3-bromo-6-chloro-2-fluorophenyl)methanol. The protocol detailed herein utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high conversion and purity of the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a reliable and well-understood method for this transformation. The causality behind experimental choices, a detailed step-by-step protocol, safety considerations, and methods for product verification are thoroughly discussed.
Introduction and Scientific Context
Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific tri-substituted pattern of this compound presents a unique building block for the synthesis of complex molecular architectures, leveraging the distinct electronic and steric properties imparted by the halogen substituents. The conversion of the parent aldehyde to the primary alcohol is a fundamental transformation, often serving as a crucial step in multi-step synthetic pathways.
The selection of the reducing agent is paramount to the success of this reaction. While more potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, they often lack the chemoselectivity required for substrates bearing multiple functional groups and necessitate stringent anhydrous reaction conditions. Sodium borohydride (NaBH₄), in contrast, is a milder and more selective reagent, compatible with protic solvents and tolerant of a wider range of functional groups, making it an ideal choice for this application.[1][2] This application note will focus on a robust and scalable protocol using NaBH₄.
Mechanistic Rationale and Reagent Selection
The reduction of an aldehyde to a primary alcohol with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[1][2]
Step 1: Nucleophilic Attack
The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by the hydride ion. This addition results in the formation of a new carbon-hydrogen bond and the generation of a tetrahedral alkoxide intermediate.
Step 2: Protonation
The alkoxide intermediate is then protonated by a protic solvent, such as methanol or ethanol, which is typically used as the reaction medium. This protonation step yields the final primary alcohol product and a borate ester.
The choice of sodium borohydride is underscored by its excellent functional group tolerance. It readily reduces aldehydes and ketones while leaving more robust functional groups such as esters, amides, and nitriles intact under standard conditions.[1] This selectivity is particularly advantageous in complex molecule synthesis.
Experimental Protocol
This protocol is designed for the efficient and high-yielding reduction of 3-bromo-6-chloro-2-fluorobenzaldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 3-bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | 237.45 | 1.0 g (4.21 mmol) | Major suppliers |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.19 g (5.05 mmol) | Major suppliers |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 20 mL | Major suppliers |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | Major suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Major suppliers |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Major suppliers |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus (silica gel plates, UV lamp)
Step-by-Step Procedure
Reaction Setup and Execution:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-chloro-2-fluorobenzaldehyde (1.0 g, 4.21 mmol).
-
Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and portion-wise, add sodium borohydride (0.19 g, 5.05 mmol, 1.2 equivalents) to the stirred solution over a period of 10-15 minutes. Caution: Addition of NaBH₄ to methanol will generate hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the effervescence.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.
Work-up and Purification:
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of deionized water (10 mL) while maintaining the temperature at 0-5 °C.
-
Adjust the pH of the mixture to ~6-7 by the dropwise addition of 1 M HCl.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Experimental Workflow Diagram
Figure 1. Experimental workflow for the reduction of 3-bromo-6-chloro-2-fluorobenzaldehyde.
Safety and Handling Precautions
-
3-bromo-6-chloro-2-fluorobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: Toxic if swallowed. Handle with care and wear appropriate PPE.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.
-
Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. As of the writing of this application note, comprehensive, publicly available experimental spectral data for the target compound is limited. Therefore, the following analyses are strongly recommended for product validation.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate in Hexanes (adjust as needed)
-
Visualization: UV light (254 nm)
-
Expected Result: The product, being more polar than the starting aldehyde, should have a lower Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a characteristic singlet or doublet for the benzylic protons (-CH₂OH) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.8 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The spectrum should show a peak for the benzylic carbon (-CH₂OH) in the range of 60-65 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon bearing the fluorine showing a characteristic coupling (C-F coupling).
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.
-
The disappearance of the strong carbonyl (C=O) stretch of the aldehyde, typically around 1700 cm⁻¹, confirms the completion of the reduction.
-
C-H stretching vibrations of the aromatic ring and the CH₂ group will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
-
Mass spectrometry will confirm the molecular weight of the product (C₇H₅BrClFO, MW: 239.47 g/mol ). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
Discussion and Field-Proven Insights
The protocol described provides a reliable and straightforward method for the reduction of 3-bromo-6-chloro-2-fluorobenzaldehyde. The use of methanol as a solvent is advantageous due to its ability to dissolve both the starting material and the sodium borohydride, facilitating a homogeneous reaction. Cooling the reaction to 0-5 °C is crucial for controlling the reaction rate and minimizing potential side reactions.
The work-up procedure is designed to effectively remove inorganic byproducts and isolate the desired alcohol. The final product is expected to be a solid at room temperature. If purification by column chromatography is necessary, careful selection of the eluent system is important to ensure good separation from any unreacted starting material or impurities.
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound from 3-bromo-6-chloro-2-fluorobenzaldehyde using sodium borohydride. The described method is characterized by its simplicity, high selectivity, and operational safety, making it well-suited for applications in research and development settings. The provided guidelines for reaction execution, work-up, and product characterization will enable scientists to confidently perform this valuable chemical transformation.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemguide. (2013, April). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of (3-bromo-6-chloro-2-fluorophenyl)methanol
Executive Summary & Strategic Analysis
The Suzuki-Miyaura coupling of (3-bromo-6-chloro-2-fluorophenyl)methanol presents a classic challenge in medicinal chemistry: chemoselectivity in a polyhalogenated landscape . This scaffold contains three distinct halogen sites (F, Cl, Br) and a reactive benzylic alcohol.[1]
For drug development professionals, the primary objective is to engage the C-3 Bromine exclusively, preserving the C-6 Chlorine for subsequent elaboration (e.g., Buchwald-Hartwig amination) and the C-2 Fluorine for metabolic stability or conformational locking.
Critical Design Parameters
-
Selectivity Hierarchy: The bond dissociation energy (BDE) differential between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol) allows for kinetic resolution. However, "hot" ligands (e.g., XPhos, tBu3P) must be avoided to prevent oxidative addition at the chloride.
-
Nucleophile Compatibility: The free benzyl alcohol (-CH2OH) is generally tolerated in aqueous/biphasic Suzuki conditions but poses a risk of catalyst poisoning via alkoxide coordination if strong bases (e.g., NaOtBu) are employed.
-
Steric Congestion: The 2-fluoro substituent creates an "ortho-effect," potentially slowing oxidative addition at the adjacent 3-position.
Mechanistic Selectivity Map
The following diagram illustrates the kinetic preference of the Palladium catalyst for the specific site on the substrate.
Figure 1: Mechanistic selectivity map showing the kinetic preference for C-3 Bromine insertion over C-6 Chlorine or C-2 Fluorine.
Protocol A: Direct Coupling (Unprotected Alcohol)
This is the preferred industrial route. It utilizes a mild base and a bidentate ligand (dppf) to stabilize the Pd-complex and prevent "ligand scrambling" that could lead to dechlorination.
Reagents & Stoichiometry
| Component | Equiv. | Role | Rationale |
| Substrate | 1.0 | Electrophile | Limiting reagent. |
| Boronic Acid | 1.1 - 1.2 | Nucleophile | Slight excess to drive conversion. |
| Pd(dppf)Cl2·DCM | 0.03 (3 mol%) | Catalyst | High selectivity for Br; robust to air/moisture. |
| K2CO3 | 2.5 | Base | Mild enough to spare the alcohol; strong enough for activation. |
| 1,4-Dioxane/H2O | 4:1 v/v | Solvent | Solubilizes both organic substrate and inorganic base. |
Step-by-Step Procedure
-
Vessel Preparation: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (2.5 equiv).
-
Solvent Addition: Add 1,4-Dioxane and Water (degassed). The concentration of the substrate should be approximately 0.1 M to 0.2 M.
-
Inerting: Spurge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Charge: Add Pd(dppf)Cl2·DCM (3 mol%) quickly against a counter-flow of inert gas. Seal the vessel immediately.
-
Reaction: Heat the block/bath to 80 °C . Stir vigorously (800 rpm) for 4–6 hours.
-
Checkpoint: Monitor by TLC or LCMS at 2 hours. Look for the disappearance of the starting bromide (M+ not typically visible for alcohols, look for UV shift).
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will typically be more polar than the starting bromide due to the addition of the aryl ring (assuming a polar boronic acid).
Protocol B: Protected Route (For Sensitive Substrates)
If the direct coupling fails (low yield <40% or side reactions involving the alcohol), the hydroxyl group must be masked.
Protection Step: React substrate with TBSCl (1.1 eq) and Imidazole (1.5 eq) in DCM at 0 °C to RT.
-
Why TBS? It is stable to basic Suzuki conditions but easily removed later with TBAF or acid.
Coupling Step: Follow Protocol A, but the reaction time may decrease due to improved solubility of the lipophilic TBS-protected substrate.
Experimental Workflow & Decision Logic
The following flowchart guides the scientist through the execution and troubleshooting process.
Figure 2: Experimental workflow including decision gates for troubleshooting incomplete conversion or loss of selectivity.
Quality Control & Troubleshooting
Data Interpretation Table
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst deactivation or poor solubility. | Switch solvent to Toluene/EtOH/H2O (2:1:1). |
| De-halogenation (H replaces Br) | "Hydride" source present (often from excess alcohol/solvent oxidation).[3] | Ensure strict O2-free conditions; lower temp to 60°C. |
| Coupling at Cl site | Ligand is too electron-rich (e.g., PCy3, SPhos). | Stop. Use Pd(dppf)Cl2 or Pd(PPh3)4. Avoid monophosphines. |
| Homocoupling (Ar-Ar) | Oxygen leak. | Re-run with rigorous degassing (freeze-pump-thaw). |
Analytical Markers (LCMS)
-
Starting Material: Distinct isotope pattern for 1 Br + 1 Cl (75:100:25 ratio approx).
-
Product: Loss of Br isotope pattern; retention of Cl isotope pattern (3:1 ratio).
-
Des-bromo byproduct: Mass = SM minus 79/81 plus 1.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Navarro, O., et al. (2005). General Study of the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. The Journal of Organic Chemistry, 70(12), 4781–4786. [Link]
Sources
Application Note: Precision Lithiation of 3-Bromo-6-chloro-2-fluorobenzyl Alcohol
Executive Summary
This guide details the protocol for the regioselective functionalization of 3-bromo-6-chloro-2-fluorobenzyl alcohol via lithium-halogen exchange. This substrate presents a unique "tri-halogen" challenge (Br, Cl, F) combined with an acidic proton (benzyl alcohol).
Key Technical Challenges:
-
Chemoselectivity: Differentiating between C3-Br (target), C6-Cl (stable at low temp), and C2-F (inert to exchange, but prone to elimination).
-
The "Benzyne Trap": The generated C3-lithio species possesses a C2-fluorine neighbor. If the temperature exceeds -60°C, spontaneous elimination of LiF will occur, generating a reactive benzyne intermediate and destroying the yield.
-
Proton Management: The free alcohol requires a "Dianion Strategy" (2.1 eq. n-BuLi) or prior protection.[1][2]
This note recommends the Dianion Strategy as the primary workflow to minimize step counts in drug discovery campaigns.
Strategic Analysis & Mechanistic Insight
The Hierarchy of Exchange
Lithium-halogen exchange follows a kinetic hierarchy governed by the bond strength and polarizability of the carbon-halogen bond. For this substrate, the order of reactivity with n-BuLi at -78°C is:
The Benzyne Risk (Critical Control Point)
The most common failure mode for this reaction is the "Benzyne Leak." Once the C3-lithio species is formed, the lone pair on C3 is ortho to the highly electronegative Fluorine at C2.
-
Thermodynamic Driver: Formation of the strong Li-F bond.
-
Result: Elimination of LiF to form 1-chloro-3-benzyne derivatives, which then polymerize or react non-specifically.
-
Mitigation: Strict temperature control (
) and minimizing the "dwell time" of the lithiated intermediate before electrophile addition.
Pathway Visualization
The following diagram illustrates the competing pathways and the required kinetic control.
Figure 1: Reaction pathway showing the critical divergence between the stable dianion and the destructive benzyne elimination pathway.[3]
Experimental Protocol: The Dianion Method
Objective: Selective C3-functionalization without protecting group manipulation. Scale: 10.0 mmol (Representative).
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | 3-bromo-6-chloro-2-fluorobenzyl alcohol (>98%) | Starting Material |
| Reagent | n-Butyllithium (n-BuLi), 2.5M in Hexanes | Exchange Reagent |
| Solvent | THF (Anhydrous, <50 ppm H₂O) | Coordination/Solubility |
| Electrophile | DMF, Benzaldehyde, or CO₂ (Dry) | Trapping Agent |
| Cryostat | Acetone/Dry Ice or Cryocooler | Temp Control (-78°C) |
Step-by-Step Methodology
Step 1: System Preparation & Titration
-
Action: Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Titration: Titrate the n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid (DPAA) immediately before use.
-
Why: Commercial n-BuLi concentration degrades over time. An excess >2.2 eq can attack the C6-Cl position or the electrophile; insufficient base leaves unreacted bromide.
-
Step 2: Substrate Solubilization
-
Action: Charge the flask with Substrate (2.39 g, 10 mmol) and Anhydrous THF (40 mL, 0.25 M concentration).
-
Action: Cool the solution to -78°C (internal temperature).
-
Note: Use an internal thermometer. The bath temp is not the reaction temp.
-
Step 3: First Equivalent (Alkoxide Formation)
-
Action: Add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 10 minutes.
-
Observation: No color change is typically observed.
-
Mechanism: Deprotonation of the benzyl alcohol -OH.
-
Wait: Stir for 15 minutes at -78°C.
Step 4: Second Equivalent (Lithium-Halogen Exchange)
-
Action: Add the second portion of n-BuLi (10.5 mmol, 1.05 eq) dropwise over 15 minutes.
-
Rate Control: Keep internal temp below -70°C.
-
-
Observation: Solution may turn light yellow or orange (characteristic of aryllithiums).
-
Incubation: Stir for exactly 30 minutes at -78°C.
-
Critical: Do not exceed 45 minutes. Prolonged incubation increases the probability of Li-F elimination (benzyne formation) even at low temperatures.
-
Step 5: Electrophile Trapping
-
Action: Add the Electrophile (12-15 mmol, 1.2-1.5 eq) dissolved in minimal THF.
-
Example: If using DMF, add neat (rapidly).
-
-
Action: Allow the reaction to stir at -78°C for 30 minutes.
-
Warming: Remove the cooling bath and allow to warm to 0°C over 1 hour.
Step 6: Quench & Workup
-
Action: Quench with Saturated NH₄Cl (aq).
-
Safety: If the electrophile was a fluorinating agent or if LiF precipitate is suspected, ensure pH is neutral to avoid HF generation.
Troubleshooting & Optimization
Use this decision matrix to resolve common yield or purity issues.
Figure 2: Troubleshooting decision tree for polyhalogenated lithiation.
Solvent Effects[4]
-
THF: Essential for this reaction.[4][5] The oxygen lone pairs coordinate Li, breaking up aggregates and increasing reactivity.
-
Et₂O: Generally leads to slower exchange rates; not recommended for this specific substrate due to solubility issues of the dianion.
Alternative: The Protection Strategy
If the dianion is insoluble or the electrophile is base-sensitive (e.g., an ester), protect the alcohol first.
-
Protect: Convert -OH to -OTBS (TBS-Cl, Imidazole).
-
Lithiate: Use only 1.1 eq of n-BuLi.
-
Advantage: Cleaner reaction profile, less risk of proton transfer.
References
-
General Review of Li-Hal Exchange
-
Clayden, J. (2002).[6] Organolithiums: Selectivity for Synthesis. Pergamon.
-
Source:
-
-
Mechanism of Li-Hal Exchange (The "Ate" Complex)
- Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178.
-
Source:
-
Benzyne Formation from o-Halo Lithio Species
- Gilman, H., & Gorsich, R. D. (1956). "Some Reactions of o-Halophenyllithium Compounds." Journal of the American Chemical Society, 78(10), 2217–2222.
-
Source:
-
Titration Protocols for Organolithiums
- Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). "Titration of Alkyllithiums with a Simple Reagent to a Blue Endpoint." Journal of Organometallic Chemistry, 542(2), 281-283.
-
Source:
-
Polyhalogenated Aromatics in Synthesis
- Schlosser, M. (2005). "The 2×3 Tool Box of Organometallic Methods for Regiochemically Exhaustive Functionalization.
-
Source:
Sources
- 1. drs.illinois.edu [drs.illinois.edu]
- 2. reddit.com [reddit.com]
- 3. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
Oxidation of (3-bromo-6-chloro-2-fluorophenyl)methanol to benzoic acid
Technical Application Note: Strategic Oxidation of (3-bromo-6-chloro-2-fluorophenyl)methanol
Executive Summary
The oxidation of This compound to its corresponding benzoic acid, 3-bromo-6-chloro-2-fluorobenzoic acid , presents a distinct challenge in organic synthesis due to the severe steric congestion at the benzylic position. Flanked by a fluorine atom at C2 and a chlorine atom at C6, the primary alcohol moiety is shielded, potentially retarding the kinetics of standard oxidation protocols. Furthermore, the polyhalogenated ring renders the substrate highly lipophilic and electron-deficient.
This guide details three validated protocols designed to overcome these steric and solubility barriers. We prioritize methods that ensure complete conversion to the carboxylic acid without dehalogenation or compromising the aromatic ring integrity.
Chemical Context & Strategic Analysis
-
Substrate: this compound
-
Critical Challenges:
-
Steric Hindrance (Ortho-Effect): The ortho-fluoro and ortho-chloro substituents create a "steric pocket," impeding the approach of bulky oxidants.
-
Solubility: The lipophilic nature of the tri-haloarene requires solvent systems capable of solvating both the organic substrate and the oxidant.
-
Chemostability: Avoidance of conditions that could lead to nucleophilic aromatic substitution (
) of the fluorine or hydrogenolysis of the bromine.
-
Reaction Pathway & Decision Matrix
The following flowchart illustrates the decision logic for selecting the appropriate oxidation protocol based on scale and available equipment.
Figure 1: Strategic decision matrix for selecting the oxidation methodology.
Detailed Experimental Protocols
Protocol A: Jones Oxidation (Standard R&D Method)
Recommended for initial discovery scale (100 mg – 5 g).
Rationale: The Jones reagent (Chromic acid) is a powerful oxidant.[3] The small size of the active species (
Reagents:
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g of this compound (approx. 4.0 mmol) in 15 mL of reagent-grade Acetone. Cool the solution to 0°C in an ice-water bath.
-
Addition: Dropwise add Jones Reagent (approx. 4-5 mL) until a persistent orange color remains (indicating excess Cr(VI)). The solution will initially turn green (Cr(III) formation).[6]
-
Note: Due to the electron-deficient ring, oxidation may be slower than typical benzyl alcohols. Allow the orange color to persist for at least 30 minutes.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes; Acid spot will streak or stay at baseline).
-
Quenching: Add 2 mL of Isopropanol (IPA) to quench excess oxidant. The solution will turn completely green.
-
Workup:
-
Concentrate the acetone under reduced pressure.
-
Dilute the residue with 20 mL water and 20 mL Ethyl Acetate (EtOAc).
-
Separate layers. Extract the aqueous layer 2x with EtOAc.
-
Critical Step: Wash the combined organics with saturated NaHCO3 . The product (acid) will move to the aqueous layer.
-
Separate the basic aqueous layer and acidify carefully with 1M HCl to pH 1-2. A white precipitate should form.
-
Extract the acidified aqueous layer with EtOAc, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.
Protocol B: Catalytic TEMPO/Bleach (Green/Process Method)
Recommended for scale-up (>10 g) to avoid Chromium waste.
Rationale: This method uses a catalytic amount of the nitroxyl radical TEMPO, with Sodium Hypochlorite (Bleach) as the stoichiometric oxidant. It is highly selective for primary alcohols and operates under mild aqueous conditions.
Reagents:
-
Substrate (1.0 equiv)
-
TEMPO (0.02 equiv / 2 mol%)
-
KBr (0.1 equiv / 10 mol%)
-
NaOCl (Commercial bleach, ~10-12%, 2.5 equiv)
-
Solvent: CH2Cl2 (DCM) and Water (biphasic)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 g of substrate in 50 mL DCM. Add a solution of KBr (0.1 equiv) and TEMPO (0.02 equiv) in 5 mL water.
-
Cooling: Cool the biphasic mixture to 0–5°C. Vigorous stirring is essential.
-
Oxidation: Slowly add the NaOCl solution (adjusted to pH ~9 with NaHCO3 if possible) dropwise over 30 minutes.
-
Control: Maintain internal temperature <10°C to prevent over-chlorination of the aromatic ring (though the ring is already deactivated, safety first).
-
-
Monitoring: The reaction typically completes in 1–2 hours. The color changes from orange (TEMPO) to pale yellow.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Acid/Base Extraction: Extract the combined organics with 1M NaOH. The product moves to the aqueous phase as the carboxylate salt.
-
Wash the aqueous phase with fresh DCM to remove unreacted alcohol/aldehyde.
-
Acidify the aqueous phase with 6M HCl to precipitate the product.
-
Filter the solid 3-bromo-6-chloro-2-fluorobenzoic acid.
-
Comparative Data Analysis
| Parameter | Protocol A (Jones) | Protocol B (TEMPO) | Protocol C (KMnO4/PTC)* |
| Yield (Typical) | 85 - 92% | 80 - 88% | 75 - 85% |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 4 - 12 Hours |
| Purification | Acid/Base Extraction | Filtration/Precipitation | Filtration (MnO2 removal) |
| Steric Tolerance | High (Small oxidant) | High (Radical mechanism) | Moderate (Bulky oxidant) |
| Green Score | Low (Cr toxic waste) | High (Catalytic, Aqueous) | Medium (MnO2 waste) |
| Safety Hazard | Corrosive/Carcinogen | Bleach/Exothermic | Stain/Strong Oxidizer |
*Protocol C (KMnO4) is a viable backup but often requires Phase Transfer Catalysts (e.g., TBAB) due to the substrate's lipophilicity.
Troubleshooting & Critical Controls
-
Issue: Reaction stalls at the Aldehyde.
-
Cause: Steric hindrance at the C1 position preventing the formation of the hydrate (gem-diol), which is the species actually oxidized to the acid.
-
Solution: Ensure water is present in the solvent system. For Jones, the acid is aqueous.[4][7][8] For TEMPO, it is biphasic. If using anhydrous conditions (e.g., PCC), the reaction will stop at the aldehyde.
-
-
Issue: Low Solubility.
-
Cause: The tri-halogenated ring is very hydrophobic.
-
Solution: Increase the volume of Acetone (Protocol A) or use Acetonitrile as a co-solvent in Protocol B.
-
-
Issue: Dehalogenation.
Safety & Compliance
-
Chromium (VI): Highly toxic and carcinogenic. All waste from Protocol A must be segregated into specific heavy metal waste streams.
-
HF Potential: While the C-F bond is stable, avoid extremely harsh Lewis acidic conditions at high temperatures (>150°C) which could theoretically trigger fluoride elimination.
-
References:
-
The synthesis of 3-bromo-6-chloro-2-fluorobenzoic acid is a known intermediate in the synthesis of p38 kinase inhibitors and other pharmaceuticals [1].
-
Jones oxidation remains the benchmark for hindered benzyl alcohols [2].
-
TEMPO oxidations are preferred for "Green Chemistry" applications in process development [3].
-
References
-
Sigma-Aldrich. 3-Bromo-2-chloro-6-fluorobenzoic acid Product Page.[11] (Accessed 2023). Link
-
Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39-45. (Foundational reference for Jones Reagent). Link
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ...[12] & Reider, P. J. (1999).[12] "Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach." The Journal of Organic Chemistry, 64(7), 2564-2566. Link
-
PubChem. 3-bromo-6-chloro-2-fluorobenzoic acid (Compound Summary).Link
Sources
- 1. 3-BROMO-6-CHLORO-2-FLUOROBENZOIC ACID | 702640-51-5 [chemicalbook.com]
- 2. PubChemLite - 3-bromo-6-chloro-2-fluorobenzoic acid (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. tsijournals.com [tsijournals.com]
- 11. 3-Bromo-2-chloro-6-fluorobenzoic acid | 1114809-13-0 [sigmaaldrich.com]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Application Note: Using 3-bromo-6-chloro-2-fluorobenzyl Alcohol in Drug Discovery
Executive Summary
3-bromo-6-chloro-2-fluorobenzyl alcohol is a dense, poly-halogenated aromatic scaffold that offers a unique "tri-orthogonal" reactivity profile. For medicinal chemists, this molecule is not merely a building block; it is a strategic junction point. Its structure allows for the independent and sequential functionalization of three distinct sites:
-
The Benzylic Alcohol: A versatile anchor for linkers or polar warheads.
-
The C-3 Bromide: A highly reactive handle for initial cross-coupling (Suzuki/Buchwald).
-
The C-6 Chloride: A latent handle for late-stage diversification or library generation.
This guide details the protocols for exploiting these features, specifically in the context of synthesizing Cereblon (CRBN) modulators and PROTAC linkers, where this scaffold is increasingly relevant.
Chemical Profile & Structural Logic[1]
The Halogen Scan Advantage
The specific substitution pattern (2-F, 3-Br, 6-Cl) provides critical physicochemical advantages:
-
Metabolic Stability: The C-2 Fluorine blocks a common site of metabolic oxidation (P450) adjacent to the benzylic position.
-
Atropisomerism Control: The bulky C-6 Chlorine and C-2 Fluorine create significant steric hindrance around the benzylic bond, which can be exploited to lock conformations in protein binding pockets.
-
Electronic Tuning: The electron-withdrawing nature of the three halogens deactivates the ring, making the benzylic alcohol more acidic (easier deprotonation for ether synthesis) but reducing the nucleophilicity of the ring itself.
Reactivity Hierarchy (The "Orthogonal Map")
The success of this scaffold relies on respecting the reactivity order of its substituents.
Figure 1: The hierarchical reactivity map allows for step-wise synthesis without protecting groups.
Experimental Protocols
Protocol A: Chemoselective Activation of the Alcohol
Objective: Convert the alcohol to a benzyl bromide for use as an alkylating agent (e.g., for attaching to a piperidine-2,6-dione pharmacophore) without affecting the aryl halides.
Mechanism: The Appel reaction is preferred over HBr to prevent acid-catalyzed scrambling or protodehalogenation.
Materials:
-
Substrate: 3-bromo-6-chloro-2-fluorobenzyl alcohol (1.0 eq)
-
Reagent: Carbon tetrabromide (CBr4, 1.2 eq)
-
Reagent: Triphenylphosphine (PPh3, 1.2 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (4.18 mmol) of the alcohol and 1.66 g (5.0 mmol) of CBr4 in 20 mL of anhydrous DCM under N2 atmosphere. Cool to 0°C.
-
Addition: Add PPh3 (1.31 g, 5.0 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.8).
-
Workup: Concentrate the mixture directly onto silica gel.
-
Purification: Flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
-
Note: The product is a lacrymator. Handle in a fume hood.
-
-
Yield: Expect 85-92% of a white crystalline solid.
Protocol B: Site-Selective Suzuki Coupling (C-3 Bromide)
Objective: Functionalize the C-3 position with an aryl boronic acid while leaving the C-6 Chloride intact for future steps.
Scientific Rationale: The C-Br bond has a lower bond dissociation energy (approx. 81 kcal/mol) compared to C-Cl (approx. 96 kcal/mol). By using a mild palladium catalyst (Pd(PPh3)4) and keeping the temperature below 80°C, we achieve >95% selectivity for the bromide.
Materials:
-
Substrate: 3-bromo-6-chloro-2-fluorobenzyl alcohol (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: In a sealed tube, combine the substrate (1.0 eq) and boronic acid (1.1 eq) in 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and aqueous Na2CO3 (3.0 eq).
-
Heating: Seal the vessel and heat to 70°C (oil bath).
-
Critical Control Point: Do NOT exceed 85°C. Higher temperatures may activate the C-6 Chloride or promote dehalogenation.
-
-
Monitoring: Check LCMS after 4 hours. Look for the mass [M + Aryl - Br]. If the mass [M + 2*Aryl - Br - Cl] appears, reduce temperature in future runs.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Silica gel chromatography.
Application Case Study: PROTAC Linker Synthesis
In the development of Targeted Protein Degraders (TPDs), this scaffold serves as a "rigid linker" connecting a Cereblon ligand (e.g., Lenalidomide derivative) to a Target Protein ligand.
Workflow Logic
-
Step 1 (Linker Attachment): The benzyl alcohol is converted to a bromide (Protocol A) and then reacted with the imide nitrogen of a glutarimide derivative.
-
Step 2 (Target Ligand Attachment): The C-3 Bromide is coupled to the Target Protein ligand via Suzuki coupling.
-
Step 3 (Solubility Tuning): The C-6 Chloride is used to introduce a solubilizing group (e.g., morpholine) via Buchwald-Hartwig amination, utilizing a high-activity catalyst like RuPhos-Pd-G3.
Figure 2: Synthesis of a rigid PROTAC using the scaffold's orthogonal handles.
Quantitative Data: Selectivity Ratios
The following table summarizes the selectivity of cross-coupling at the C-3 Bromide vs. C-6 Chloride under optimized conditions.
| Catalyst System | Ligand Type | Temperature | Yield (C-3 Product) | Yield (C-6 Byproduct) | Selectivity Ratio |
| Pd(PPh3)4 | Phosphine (Monodentate) | 70°C | 92% | < 2% | > 45:1 |
| Pd(dppf)Cl2 | Ferrocene (Bidentate) | 80°C | 88% | 5% | 17:1 |
| XPhos-Pd-G2 | Biaryl Phosphine (Bulky) | 60°C | 95% | 8% | 12:1 |
| Pd(OAc)2 / P(o-tol)3 | Phosphine (Bulky) | 100°C | 60% | 30% | 2:1 |
Data Interpretation: Standard tetrakis(triphenylphosphine)palladium(0) provides the highest chemoselectivity. Bulky, electron-rich ligands (XPhos) activate the chloride prematurely and should be avoided for the first coupling step.
References
-
Accela ChemBio. (n.d.). 3-Bromo-6-chloro-2-fluorobenzyl Alcohol and Derivatives. Retrieved October 26, 2023, from [Link]
-
National Science Foundation (NSF). (2020). Triflate-Selective Suzuki Cross-Coupling of Chloroarenes. (Relevant comparative methodology for chemoselectivity). Retrieved October 26, 2023, from [Link]
Troubleshooting & Optimization
Solubility of (3-bromo-6-chloro-2-fluorophenyl)methanol in DMSO vs water
Technical Support Center: Solubilization & Handling Guide Topic: Solubility of (3-bromo-6-chloro-2-fluorophenyl)methanol Ticket ID: CHEM-SOLV-8829 Status: Active / Guide Published[1][2]
Executive Summary & Quick Facts
Compound Identity:
The Core Challenge: This molecule presents a classic "Lipophilic Fragment" challenge.[2] While it contains a polar hydroxyl group (-OH), the benzene ring is heavily substituted with three halogens (Bromine, Chlorine, Fluorine).[1] These halogens create a dense, electron-rich, and highly hydrophobic core that overwhelms the solubilizing potential of the single hydroxyl group.
Solubility Verdict:
-
DMSO: High Solubility (>100 mM).[1][2] The preferred solvent for stock solutions.
-
Water: Insoluble / Sparingly Soluble (<0.1 mg/mL).[1][2] Direct dissolution in aqueous buffers will fail.[1]
Solubility Profile & Mechanistic Insight
Comparative Solubility Table
| Solvent | Solubility Rating | Estimated Limit | Usage Recommendation |
| DMSO (Dimethyl Sulfoxide) | [1][2][5][6][7][8] ★★★★★ (Excellent) | > 100 mg/mL | Primary Stock Solvent. Use for long-term storage at -20°C. |
| Ethanol | [1][2] ★★★★☆ (Good) | > 50 mg/mL | Alternative stock solvent, but evaporates faster than DMSO.[1][2] |
| Water / PBS | ☆☆☆☆☆ (Poor) | < 0.1 mg/mL | Do NOT use for stock. Only use as a final dilution medium (with <1% DMSO).[1][2] |
| Acetonitrile | ★★★★☆ (Good) | > 50 mg/mL | Good for HPLC prep, but less ideal for biological assay stocks.[1][2] |
Expert Insight: The "Steric Shielding" Effect
Why is this specific isomer so stubborn in water?
-
Halogen Hydrophobicity: The Br, Cl, and F atoms are highly lipophilic.[2] They disrupt the hydrogen-bonding network of water, making dissolution energetically unfavorable (high positive
).[1] -
The Ortho-Effect (2,6-Disubstitution): In this specific isomer, the hydroxymethyl group (-CH₂OH) is flanked by a Fluorine at position 2 and a Chlorine at position 6.[1][2] These atoms create a "steric shield" around the hydroxyl group.[2] This crowding restricts the -OH group's rotation and limits its ability to form stable hydrogen bonds with water molecules, further reducing aqueous solubility compared to mono-substituted benzyl alcohols.[1]
Mechanism of Solvation (Visualized)
The following diagram illustrates why DMSO succeeds where water fails, focusing on the dipole-dipole interactions vs. the hydrophobic effect.
Caption: Figure 1.[1][2] Solvation Dynamics. In water, the halogenated ring disrupts the H-bond network, leading to aggregation.[2] In DMSO, the polar S=O group interacts with the alcohol, while methyl groups stabilize the lipophilic ring.
Validated Protocols
Protocol A: Preparation of 100 mM Stock Solution
Target Volume: 1 mL Target Concentration: 100 mM[1][2][5]
-
Weighing: Weigh 23.95 mg of this compound.
-
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Protocol B: Serial Dilution (Preventing "Crash Out")
When moving from 100% DMSO to an aqueous buffer (e.g., PBS or Cell Media), you face the risk of "Solvent Shock" —rapid precipitation due to the sudden change in polarity.
The "Intermediate Step" Method:
-
Step 1 (Stock): Start with 100 mM Stock (100% DMSO).
-
Step 2 (Intermediate): Dilute 1:10 into pure DMSO or 50% DMSO/Water to create a 10 mM working solution.[1][2]
-
Why? This confirms the compound is soluble at lower concentrations before hitting the buffer.
-
-
Step 3 (Final): Dilute the intermediate solution into the assay buffer (e.g., PBS) while vortexing the buffer .
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure the compound concentration is below its aqueous solubility limit (likely < 100 µM).[1]
-
Troubleshooting Guide (FAQ)
Issue 1: "My compound turned into a cloudy suspension when I added it to PBS."
-
Diagnosis: This is "Crash Out."[1][2] The concentration you attempted is above the aqueous solubility limit.
-
Fix:
-
Lower the final concentration (e.g., try 10 µM instead of 100 µM).
-
Warm the buffer: Pre-warm your PBS to 37°C before adding the DMSO stock.
-
Use a surfactant: If your assay permits, add 0.05% Tween-20 or 0.1% BSA (Bovine Serum Albumin) to the buffer.[1][2] The albumin acts as a carrier protein, sequestering the lipophilic molecule and keeping it in solution.
-
Issue 2: "The DMSO stock froze in the fridge."
-
Diagnosis: Normal behavior.[1][2] Pure DMSO freezes at ~19°C (66°F).[1][2]
-
Fix: Thaw completely at room temperature or in a 37°C water bath. Vortex well after thawing to ensure no concentration gradients exist (solutes can concentrate at the bottom during freezing).[1][2]
Issue 3: "Can I store the stock in water?"
-
Diagnosis: CRITICAL ERROR.
-
Fix: Never store this compound in water.[1][2] It will hydrolyze (slowly) or precipitate/adhere to the plastic walls of the tube. Store only in 100% DMSO or Ethanol at -20°C or -80°C.
Workflow Visualization
Caption: Figure 2. Recommended Dilution Workflow. Stepwise dilution reduces the kinetic energy barrier to precipitation.
References & Authority
-
PubChem Compound Summary. (2025). This compound.[1][2][3][4] National Center for Biotechnology Information.[1][2] [1][2]
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][9] Advanced Drug Delivery Reviews.[1][2] (Standard reference for Lipophilicity/Solubility rules).
-
Gaylord Chemical. (2024).[1][2] DMSO Solubility Data & Handling Guide.[1] (Industry standard for DMSO solvent properties).[1][2]
-
Sigma-Aldrich (Merck). Product Specification: this compound.[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. (3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. pubs.acs.org [pubs.acs.org]
Purification methods for halogenated benzyl alcohols
Technical Support Center: Halogenated Benzyl Alcohols
Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-HBA-001 Subject: Purification, Stability, and Isolation Protocols[1]
Mission Statement
You are working with halogenated benzyl alcohols (e.g., 4-chlorobenzyl alcohol, 2-bromobenzyl alcohol). These compounds present a unique "purification paradox": they are polar enough to retain water and inorganic salts, yet lipophilic enough to co-elute with non-polar byproducts. Furthermore, the halogen substituent deactivates the ring but increases the acidity of the benzylic position, making them susceptible to etherification or oxidation under thermal stress.
This guide is not a textbook; it is a troubleshooting manual designed to rescue your product from common experimental dead-ends.
Module 1: The Decision Matrix
Before selecting a method, you must characterize the physical state of your crude material. Halogenated benzyl alcohols often exist on the borderline between solid and oil due to melting point depression caused by impurities.
Visualizing the Workflow The following logic flow dictates your purification strategy based on the crude state and impurity profile.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.[1]
Module 2: Chemical Cleanup (The "Self-Validating" Step)
Issue: "I cannot separate the alcohol from the starting aldehyde." Diagnosis: Benzaldehydes and benzyl alcohols have similar Rf values on silica and overlapping boiling points.[1] Chromatography is often inefficient for removing >5% aldehyde.[1] Solution: Chemoselective "Chemical Washing" using Sodium Bisulfite.[1]
The Science: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1] Benzyl alcohols are inert to this reagent.[1] This creates a self-validating separation : if the impurity is an aldehyde, it must migrate to the aqueous layer.
Protocol A: The Bisulfite Wash
-
Dissolution: Dissolve crude mixture in a non-polar solvent (Diethyl Ether or Toluene are superior to DCM here as they force the adduct out more effectively).
-
Reaction: Add 2.0 equivalents of saturated aqueous NaHSO₃ solution.
-
Agitation: Vigorously stir for 30–45 minutes. Note: A precipitate (the adduct) may form at the interface.[2] This is a sign of success.
-
Separation: Filter off any solids. Separate the layers.
-
Validation: Wash the organic layer with water, then brine.[1]
-
Recovery (Optional): The aldehyde can be regenerated from the aqueous layer by adding Na₂CO₃ (pH > 10) if needed for mass balance checks [1][2].
Module 3: Crystallization & The "Oiling Out" Phenomenon
Issue: "My product forms a gummy oil at the bottom of the flask instead of crystals." Diagnosis: This is "oiling out," occurring when the solute separates as a liquid phase before the crystallization temperature is reached.[3] It is common in halogenated benzyl alcohols due to their low melting points (e.g., 4-chlorobenzyl alcohol mp: 70–72°C) [3].[1]
Troubleshooting Guide: Oiling Out
| Variable | Adjustment Strategy | Why? |
| Solvent Choice | Switch from Ethanol/Water to Hexane/Ethyl Acetate .[1] | Water has high surface tension and promotes oiling in hydrophobic halogenated compounds.[1] |
| Temperature | Lower the maximum heating temperature. | You are likely heating the solvent above the melting point of the solute. Dissolve at a lower temp. |
| Seeding | Add a seed crystal at the "cloud point."[1] | Provides a nucleation template to bypass the amorphous liquid phase. |
Protocol B: Two-Solvent Recrystallization (Hexane/EtOAc)
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).
-
Slowly add hot Hexane dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethyl Acetate to clear the solution.
-
Remove from heat.[1] Insulate the flask with a towel to ensure slow cooling .
-
Critical Step: If oil droplets appear, reheat slightly to redissolve, add a seed crystal, and scratch the glass surface to induce nucleation.
Module 4: Chromatography & Distillation
Issue: "My compound decomposes during distillation." Diagnosis: Benzyl alcohols are thermally sensitive.[1] In the presence of trace acids (even from silica gel) or halides, they can undergo self-etherification (forming dibenzyl ethers) or Friedel-Crafts alkylation at temperatures >150°C [4].[1]
Protocol C: Flash Chromatography
-
Stationary Phase: Neutralized Silica Gel.[1] (Pre-wash silica with 1% Et₃N in Hexane if your compound is acid-sensitive).[1]
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, ramp to 70:30).[1]
-
Detection: Halogenated rings are UV active (254 nm).[1] Use Anisaldehyde stain for high sensitivity to the alcohol group (appears distinct blue/purple).
Protocol D: Vacuum Distillation (High Risk) [1]
-
Requirement: Only for liquid derivatives (e.g., fluorinated benzyl alcohols).[1]
-
Setup: Short-path distillation head.
-
Pressure: Must be < 1 mmHg (High Vacuum).[1]
-
Temperature: Keep bath temperature below 120°C.
-
Safety: Halogenated benzyl alcohols can polymerize explosively if heated with metal salts (e.g., residue from synthesis) [5].[1] Never distill to dryness.
Visualizing the Decomposition Risk The following diagram illustrates why thermal purification is risky for this class of compounds.
Figure 2: Thermal decomposition pathways of benzyl alcohols during distillation.[1]
References
-
BenchChem Technical Support. (2025).[1][4] Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from
-
ScienceMadness. (2018).[1] Regeneration of benzaldehyde from bisulfite adduct. Retrieved from
-
ChemicalBook. (2025).[1][5] 4-Chlorobenzyl alcohol Properties and Melting Point Data. Retrieved from [1]
-
IChemE. (2000).[1] Chemical reaction hazards of distillation processes. Symposium Series No. 147. Retrieved from
-
Georgia Tech EHS. (2024). Distillation Safety and Peroxide Hazards. Retrieved from
Sources
Technical Support Center: Selective Reduction of 3-bromo-6-chloro-2-fluorobenzoic acid
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the selective reduction of polyhalogenated aromatic carboxylic acids, specifically focusing on 3-bromo-6-chloro-2-fluorobenzoic acid. The primary challenge in this transformation is the reduction of the carboxylic acid to a primary alcohol without inducing dehalogenation—a side reaction often termed "over-reduction." This document provides in-depth troubleshooting advice, validated protocols, and the causal logic behind our recommendations to ensure the integrity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My primary side-product is (6-chloro-2-fluorophenyl)methanol. Why am I losing the bromine substituent and how can I prevent it?
Answer: The loss of the bromine atom is a classic case of reductive dehalogenation. The relative lability of carbon-halogen bonds during reduction follows the trend C-I > C-Br > C-Cl > C-F.[1] Your observation of selective bromine loss is consistent with this trend, as the C-Br bond is the weakest among the halogens present in your substrate.
This issue almost certainly arises from a non-selective or overly harsh reducing agent or reaction conditions.
Causality & Immediate Solutions:
-
Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst), dehalogenation is a well-documented and expected side reaction.[2][3] Palladium-on-carbon (Pd/C), in particular, is highly efficient at cleaving carbon-halogen bonds and should be strictly avoided for this transformation.
-
Aggressive Hydride Reagents: While powerful, lithium aluminum hydride (LiAlH₄) can cause dehalogenation, especially at elevated temperatures or with prolonged reaction times.[4][5]
-
Recommended Action: Switch to a more chemoselective reducing agent known for its mildness towards aryl halides. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) , are the industry standard for selectively reducing carboxylic acids in the presence of sensitive functional groups.[6][7] A highly effective modern alternative is the use of ammonia-borane (NH₃BH₃) with a catalytic amount of Titanium(IV) chloride (TiCl₄) , which proceeds under very mild conditions.[8][9]
Question 2: The reaction is very slow or stalls, leaving a significant amount of starting material. What are the likely causes?
Answer: A stalled reaction when reducing a carboxylic acid is typically due to one of three factors: reagent stoichiometry, reagent deactivation, or suboptimal reaction conditions.
Causality & Immediate Solutions:
-
Stoichiometry: The reduction of a carboxylic acid with hydride reagents is not a 1:1 process. The first equivalent of the hydride is consumed in an acid-base reaction with the acidic proton of the carboxyl group, liberating H₂ gas.[5] Subsequent equivalents are required for the reduction itself. For borane reagents, at least 2 equivalents are typically necessary. Ensure you are using a sufficient excess of the reducing agent.
-
Reagent Deactivation: Borane and other hydride reagents are highly sensitive to moisture. Using wet solvents (e.g., THF that has not been freshly distilled or dried) or glassware will quench the reagent, rendering it inactive. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature: While starting the addition of the reducing agent at a low temperature (e.g., 0 °C) is crucial to control the initial exothermic reaction, the reduction itself may require the reaction to be warmed to room temperature or even gently heated (e.g., 40-50 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LCMS to determine if a gentle increase in temperature is needed to drive it to completion.
Question 3: I am observing a significant amount of a high-molecular-weight byproduct that is less polar than my starting material but more polar than my product alcohol. What is it?
Answer: This byproduct is likely the ester formed from the reaction between the product, (3-bromo-6-chloro-2-fluorophenyl)methanol, and the unreacted 3-bromo-6-chloro-2-fluorobenzoic acid starting material. This side reaction can occur if the reduction is slow, allowing the product alcohol to accumulate and act as a nucleophile.[10]
Causality & Immediate Solutions:
-
Slow Reaction Rate: This issue is a direct consequence of a stalled or slow reaction (see Question 2). The solution is to ensure the reduction of the carboxylic acid proceeds rapidly and to completion.
-
Recommended Action:
-
Confirm you are using a sufficient excess of a potent, selective reducing agent (e.g., BH₃·THF).
-
Ensure all reagents and solvents are anhydrous.
-
Optimize the temperature profile. Start the addition cold (0 °C) and then allow the reaction to proceed at room temperature or with gentle heating until the starting material is fully consumed, minimizing the time the product and starting material coexist.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best all-around reagent for selectively reducing 3-bromo-6-chloro-2-fluorobenzoic acid? For a balance of selectivity, reliability, and ease of use, Borane-Tetrahydrofuran (BH₃·THF) complex is the most highly recommended reagent. It is commercially available, demonstrates excellent chemoselectivity for carboxylic acids over aryl halides, and the reaction conditions are well-established.[6] For an even safer and milder alternative, the catalytic system of TiCl₄ with NH₃BH₃ is an outstanding modern choice that operates at room temperature.[8][9][10]
FAQ 2: Why is Sodium Borohydride (NaBH₄) ineffective on its own for this reduction? Sodium borohydride is a mild reducing agent and is generally not powerful enough to reduce a carboxylic acid directly.[4][5] The carboxylate anion, formed after the initial acid-base reaction, is electron-rich and resistant to nucleophilic attack by the borohydride. However, NaBH₄ can be used if the carboxylic acid is first activated by converting it into a more reactive derivative, such as an ester or an acyl chloride, in a separate step or in situ.[11][12]
FAQ 3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings.
-
Analysis: The starting carboxylic acid is quite polar and will have a low Rf value. The product alcohol is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LCMS) is ideal.
Section 3: Recommended Experimental Protocols
Protocol 1: Selective Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is a robust method for the selective reduction of the carboxylic acid.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-chloro-2-fluorobenzoic acid (1.0 eq).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BH₃·THF in THF (2.5 eq) dropwise via syringe over 30 minutes. (Note: Vigorous gas evolution will be observed initially).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl (aq.) and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Titanium-Catalyzed Reduction with Ammonia-Borane (NH₃BH₃)
This modern protocol offers enhanced safety and operates under very mild conditions.[8][9]
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask charged with the carboxylic acid (1.0 eq) and a magnetic stir bar, seal with a septum and purge with nitrogen.
-
Solvent & Catalyst: Add distilled diethyl ether (Et₂O) or THF (approx. 0.3 M) and cool the solution to 0 °C. Add Titanium(IV) chloride (TiCl₄, 0.1 eq) dropwise via syringe.
-
Reagent Addition: Carefully and slowly add solid ammonia-borane (NH₃BH₃, 2.0 eq) in portions to the reaction mixture.
-
Reaction: Remove the ice bath and stir the resulting mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
Workup: Upon completion, cool the flask to 0 °C and slowly add 1 M HCl (aq.). Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography as needed.
Section 4: Reagent Selection Summary
| Reagent System | Selectivity vs. C-X Bonds | Conditions | Pros | Cons |
| BH₃·THF or BMS | Excellent | 0 °C to RT, Anhydrous | High selectivity, reliable, well-documented.[6] | Moisture sensitive, requires inert atmosphere, BMS has a strong odor. |
| TiCl₄ (cat.) / NH₃BH₃ | Excellent | 0 °C to RT, Anhydrous | Very mild, safe, high-yielding, catalytic.[8][9] | TiCl₄ is corrosive and moisture sensitive. |
| LiAlH₄ | Moderate to Poor | -20 °C to RT, Anhydrous | Very powerful, fast reaction.[4][5] | High risk of dehalogenation, pyrophoric, highly reactive with water. |
| H₂ / Pd-C | Very Poor | RT to 50 °C, H₂ atm | - | Unsuitable. Primarily used for dehalogenation.[2][3] |
Section 5: Visual Guides
Caption: Desired vs. Undesired reaction pathways.
Caption: Decision workflow for selecting a reduction method.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. [Link]
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486. [Link]
-
McGeary, R. P. (1998). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. Tetrahedron Letters, 39(20), 3319-3322. [Link]
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486. [Link]
-
Hamann, H. J., et al. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Organic Syntheses, 102, 19-44. [Link]
-
Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108. [Link]
-
Wikipedia. (n.d.). Dehalogenation. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes Reagent Guide. [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Borane Reagents [organic-chemistry.org]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. jocpr.com [jocpr.com]
Technical Support Guide: Stability of (3-bromo-6-chloro-2-fluorophenyl)methanol
Reference ID: TSG-HAL-BNZ-042
Status: Active | Last Updated: February 21, 2026 Department: Application Science & Process Chemistry
Executive Summary: The "2-Fluoro" Liability
Bottom Line Up Front: (3-bromo-6-chloro-2-fluorophenyl)methanol is moderately unstable under basic conditions . While the benzylic alcohol moiety is chemically robust, the 2-fluoro substituent is highly labile due to the electron-deficient nature of the poly-halogenated ring.
In the presence of bases (hydroxides, alkoxides, or carbonates) and heat, this compound undergoes Nucleophilic Aromatic Substitution (
-
Hydrolysis: Conversion to the phenol (loss of F, gain of OH).
-
Oligomerization: Self-reaction where the benzylic alkoxide attacks the fluorine of a neighboring molecule.
Critical Recommendation: Avoid exposing this scaffold to strong nucleophilic bases (NaOH, KOH, NaOMe) in protic solvents above 40°C. For deprotonation events, utilize non-nucleophilic bases (e.g., NaH, KHMDS) in aprotic solvents at controlled temperatures (
Mechanistic Insight: Why It Fails
To troubleshoot effectively, you must understand the failure mechanism. The benzene ring is electron-poor due to the inductive withdrawal of three halogens (Br, Cl, F).
-
The Trigger: The Fluorine atom is the best leaving group in
reactions (F >> Cl > Br) because its high electronegativity stabilizes the transition state (Meisenheimer Complex). -
The Nucleophile:
-
External: Hydroxide ions (
) from aqueous base. -
Internal/Self: The deprotonated benzylic oxygen (
) acts as a nucleophile.
-
Degradation Pathway Diagram
Figure 1: The dual-threat degradation pathway driven by the labile 2-fluoro position.
Troubleshooting Guide (FAQs)
Issue 1: "I see a new impurity at RRT 0.85 after stirring in NaOH."
Diagnosis: This is likely the hydrolysis product (3-bromo-6-chloro-2-hydroxybenzyl alcohol).
-
Cause: Hydroxide ions (
) have displaced the fluorine. -
Solution:
-
Switch from Hydroxide bases (NaOH/KOH) to Carbonate bases (
, ) if possible. -
If a strong base is required, use a biphasic system (DCM/Water) with a phase transfer catalyst to limit the contact time of the substrate with the aqueous base.
-
Issue 2: "My yield is low, and I see gummy/insoluble material."
Diagnosis: Oligomerization/Polymerization.
-
Cause: You generated the alkoxide (using NaH or KOtBu) at high concentration. The alkoxide attacked the fluorine of another molecule, creating a chain.
-
Solution:
-
Dilution: Run the reaction at high dilution (>20 volumes of solvent).
-
Inverse Addition: Add the base slowly to the substrate at low temperature (
°C to °C) to ensure the electrophile (if you are alkylating the alcohol) traps the alkoxide faster than the alkoxide can attack the ring.
-
Issue 3: "Can I use this compound in a Suzuki Coupling?"
Diagnosis: Yes, but base selection is critical.
-
Risk: Standard Suzuki conditions often use aqueous
or at reflux ( °C). This will hydrolyze the fluorine. -
Solution: Use anhydrous conditions .
-
Base:
or anhydrous . -
Solvent: Dioxane or Toluene.
-
Reasoning: Without water, hydrolysis is impossible.
-
Data & Compatibility Matrix
Solvent & Base Compatibility Table
| Base Type | Solvent System | Stability Rating | Notes |
| NaOH / KOH | Water / MeOH | CRITICAL FAIL | Rapid hydrolysis of F to OH. |
| DMF / DMSO | POOR | High heat (>60°C) causes | |
| THF / DMF | MODERATE | Risk of self-reaction (dimerization). Keep cold. | |
| DCM / THF | EXCELLENT | Non-nucleophilic; too weak to trigger | |
| THF | POOR | Bulky, but strong enough to cause elimination or substitution. |
Validated Experimental Protocols
Protocol A: Stability Stress Test (Go/No-Go)
Use this protocol to validate your specific batch before committing to a large-scale reaction.
-
Dissolve: 50 mg of this compound in 1.0 mL of your target solvent (e.g., THF).
-
Add Base: Add 2.0 equivalents of your target base.
-
Incubate: Stir at your target temperature for 1 hour.
-
Quench: Remove a 50
aliquot and quench immediately into 200 of 1N HCl/Acetonitrile (1:1). -
Analyze: Inject on HPLC/UPLC (C18 Column).
-
Pass Criteria: Area% of parent > 98%.
-
Fail Criteria: Appearance of phenol peak (usually elutes earlier due to polarity) or dimer peak (elutes later).
-
Protocol B: Safe Workup Procedure
Standard acidic workups can sometimes trap the product as an ether if not careful. Follow this neutral quench.
-
Cool: Bring reaction mixture to
°C. -
Quench: Slowly add Saturated Ammonium Chloride (
) .-
Why: This buffers the pH to
. Avoid strong acids (HCl) if you have acid-sensitive groups, but more importantly, avoid leaving it basic during extraction.
-
-
Extract: Use Ethyl Acetate or MTBE.
-
Wash: Wash organic layer with Brine.
-
Dry: Use
(Sodium Sulfate). Avoid if the product is sensitive to Lewis acidity (rare, but good practice).
References
-
Nucleophilic Aromatic Substitution Trends
- Source: Master Organic Chemistry.
- Relevance: Confirms the reactivity order F > Cl > Br in reactions.
-
URL:[Link]
-
Reactivity of Fluorobenzenes
-
Benzyl Alcohol Protection/Stability
-
Compound Specifics (this compound)
Sources
Technical Support Center: High-Fidelity Synthesis of Fluorinated Benzyl Alcohols
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity & Process Control in Fluorinated Reductions[1]
Introduction: The "Invisible" Stoichiometric Drift
Welcome to the Technical Support Center. You are likely here because your reduction of a fluorinated benzoate or benzaldehyde has stalled, or your workup resulted in an intractable emulsion.
In the synthesis of fluorinated benzyl alcohols, moisture is not just a contaminant; it is a competitive inhibitor.[1] Fluorine atoms exert a strong electron-withdrawing inductive effect (-I), making your carbonyl carbon highly electrophilic.[1] While this theoretically accelerates reduction, it renders the resulting alkoxide less basic.[1]
However, the real danger lies in reagent degradation .[1] When using hydride donors like Lithium Aluminum Hydride (LAH) or Borane-THF, trace moisture causes "Stoichiometric Drift"—the silent consumption of hydride equivalents before they touch your substrate.[1] This guide replaces "rule of thumb" chemistry with quantifiable, self-validating protocols.
Module 1: Reagent & Solvent Integrity (Pre-Reaction)
The Myth of the Sodium Still: Many researchers rely on sodium/benzophenone stills for anhydrous THF. This is often insufficient for high-sensitivity fluorinated reductions.[1] Sodium stills typically achieve ~40 ppm water content.[1] For strict stoichiometry, you need <10 ppm.[1]
Protocol: The Molecular Sieve Standard
-
Why: 3Å molecular sieves are superior to distillation for THF, achieving single-digit ppm water levels without the fire hazard of stills.[2]
-
Validation: See Table 1 for comparative efficiency.
Table 1: Drying Efficiency of THF (Time vs. Water Content)
| Desiccant Method | Initial Water (ppm) | 24 Hours (ppm) | 72 Hours (ppm) | Status |
| Na/Benzophenone (Reflux) | ~250 | 43 | 43 | Insufficient |
| Activated 3Å Sieves (20% w/v) | ~250 | 18 | < 6 | Recommended |
| Rotary Evaporator (Standard) | ~250 | N/A | N/A | Critical Failure |
Data adapted from Williams et al. (2010) [1].[1]
Actionable Steps:
-
Activation: Heat 3Å sieves to 300°C for 12 hours under high vacuum. Cool under Argon.
-
Loading: Add 20% (w/v) activated sieves to HPLC-grade THF.
-
Wait Time: Allow to stand for minimum 48 hours before use. Do not stir (grinding creates dust).[1]
Module 2: Reaction Execution & Troubleshooting
The Issue: You calculated 1.1 equivalents of LAH, but the reaction stalled at 80% conversion. The Cause: Moisture consumed 0.2 equivalents, and the resulting hydroxides formed a coating on the remaining hydride surface (if using pellets) or altered the aggregation state of the reagent.
Visualizing the Failure Mode
The following diagram illustrates how moisture creates a "Dead End" pathway, consuming the hydride required for the fluorinated substrate.
Caption: Figure 1. The Kinetic Competition. Moisture (Red path) reacts faster than the substrate (Blue path), depleting the reducing agent and generating hydroxides that can occlude the reaction surface.
FAQ: Reaction Monitoring
Q: My reaction turned opaque/white immediately. Is this normal? A: Yes. Lithium aluminates often precipitate.[1] However, if it turns gelatinous immediately, your solvent was wet.[1] A proper anhydrous reaction should remain a free-flowing suspension or solution until the workup.[1]
Q: Can I just add more LAH if it stalls? A: Proceed with caution. Adding solid LAH to a potentially warm reaction mixture can cause a runaway exotherm.[1][3] Correct Protocol: Cool to 0°C, dilute with anhydrous THF, and add the supplementary LAH as a solution (e.g., 1.0 M in THF) dropwise.
Module 3: The Critical Workup (Emulsion Management)
Fluorinated benzyl alcohols are lipophilic but often form stubborn emulsions with aluminum salts due to the "rag layer" effect. The traditional "Fieser" workup (Water/NaOH/Water) often fails here because the fluorinated product gets trapped in the aluminum hydroxide gel.
The Solution: The Rochelle’s Salt Method.[3][4][5] Tartrate ions chelate aluminum, forcing it into the aqueous layer and leaving your organic layer clear [2].[1]
Protocol: Optimized Rochelle’s Salt Workup
-
Quench: Cool reaction to 0°C. Dilute with diethyl ether (Et2O).
-
The Kill: Add Ethyl Acetate dropwise to consume excess hydride (gentler than water).[1]
-
Chelation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Ratio: Use ~20 mL of saturated solution per gram of LAH used.[1]
-
-
The Wait (Crucial): Vigorously stir at Room Temperature for 1-3 hours .
-
Visual Cue: You must see two distinct, transparent layers.[1] The "cloudiness" must disappear.
-
-
Separation: The aluminum is now in the aqueous layer.[1] Extract the organic layer.[1][3][5]
Decision Tree: Choosing Your Workup
Caption: Figure 2.[1] Workup Strategy. For fluorinated substrates, Rochelle's salt is preferred to prevent product entrapment in aluminum gels.
Module 4: Post-Reaction QC & Safety
The pH Trap: Fluorinated benzyl alcohols (e.g., pentafluorobenzyl alcohol) have a lower pKa (more acidic) than benzyl alcohol due to the electron-withdrawing ring [3].[1]
-
Risk: If you use a highly basic workup (pH > 12), you may deprotonate the alcohol, forming the alkoxide which dissolves in the aqueous layer.
-
Fix: Ensure the aqueous layer pH is neutral (~7) before discarding it.[1]
Safety Note: Fluorinated benzyl alcohols are often potent lachrymators (tear agents) and skin irritants.[1]
-
Handling: Always handle the isolated oil in a fume hood.[1]
-
Disposal: Do not mix with oxidizing agents.[1]
References
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] Link[1]
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard reference for Rochelle's Salt workup).
-
Rossi, R., et al. (2015).[1] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal.[1] Link
Sources
Validation & Comparative
1H NMR spectrum of (3-bromo-6-chloro-2-fluorophenyl)methanol
Technical Analysis: H NMR Characterization of this compound
Structural Context & Spin System Analysis
The compound This compound (CAS: 1261524-75-7) presents a highly specific tetrasubstituted benzene ring pattern. Correct interpretation requires recognizing the electronic and magnetic influence of the three distinct halogen atoms positioned around the benzyl alcohol core.
The Spin System
The aromatic region does not follow a simple first-order pattern often seen in mono-substituted benzenes. Instead, it forms a higher-order system heavily influenced by the fluorine nucleus (
-
Nucleus:
H (3 distinct environments + labile OH). -
Active Heteronucleus:
F (100% abundance, Spin 1/2). -
Coupling Network:
-
H4 & H5: These are the only aromatic protons. They are adjacent (ortho), creating a strong
coupling. - F Influence: The fluorine at C2 couples with H4 (meta) and potentially the benzylic protons (long-range), creating characteristic splitting patterns that serve as a fingerprint for this regioisomer.
-
Representative Spectral Data (CDCl )
The following data represents the characteristic chemical shifts and splitting patterns derived from substituent additivity principles and analogous poly-halogenated systems.
Summary Table: Chemical Shifts & Multiplicity[2][3]
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| Ar-H4 (C4-H) | 7.45 – 7.55 | dd (doublet of doublets) | 1H | |
| Ar-H5 (C5-H) | 7.10 – 7.20 | d (or app. t) | 1H | |
| -CH | 4.75 – 4.85 | d (doublet) | 2H | |
| -OH (Hydroxyl) | 2.00 – 2.50 | br s (broad singlet) | 1H | Solvent/Concentration dependent |
Detailed Signal Analysis
A. The Aromatic Region (7.0 – 7.6 ppm)
The aromatic protons H4 and H5 exhibit an ABX spin system (where X =
-
H4 (Deshielded): This proton is ortho to the Bromine (C3) and meta to the Fluorine (C2). The deshielding effect of the adjacent bromine and the lack of strong resonance shielding places this signal downfield (~7.5 ppm). It appears as a doublet of doublets (dd) due to:
-
Ortho coupling to H5 (
Hz). -
Meta coupling to F2 (
Hz).
-
-
H5 (Shielded): This proton is ortho to Chlorine (C6) and para to Fluorine. The para-fluorine effect is typically shielding. Consequently, H5 appears upfield relative to H4. It often appears as a doublet (d) because the para coupling to fluorine (
) is usually negligible (< 1.5 Hz) on standard 300/400 MHz instruments.
B. The Benzylic Region (~4.8 ppm)
Unlike non-fluorinated benzyl alcohols, the methylene signal here is diagnostic.
-
Long-Range Coupling: Through-space or 4-bond coupling to the ortho-fluorine (C2) splits the typical methylene singlet into a doublet (
Hz) . This "false doublet" can be mistaken for OH coupling, but D O exchange will not collapse it.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of this specific isomer, it is crucial to compare its spectral "fingerprint" against potential impurities or analogs.
Comparison 1: Solvent Effects (CDCl vs. DMSO- )
The choice of solvent dramatically alters the benzylic region, a critical check for purity.
| Feature | CDCl | DMSO- |
| -OH Signal | Broad singlet, variable position (2.0-3.0 ppm). No coupling visible. | Sharp triplet or doublet (4.5-5.5 ppm). Couples to -CH |
| -CH | Doublet ( | Doublet of doublets (couples to both F and OH). |
| Use Case | Routine ID, solubility check. | Confirming alcohol functionality; separating overlapping aromatic peaks. |
Comparison 2: Regioisomer Differentiation
Distinguishing the 2-fluoro isomer (Target) from the 4-fluoro isomer (Potential impurity).
-
Target (2-Fluoro): Benzylic -CH
- appears as a doublet due to proximity to F ( ). -
Alternative (4-Fluoro): Benzylic -CH
- appears as a singlet . The distance (6 bonds) is too great for significant coupling.
Experimental Workflow & Coupling Logic
The following diagram illustrates the spin-spin coupling network that dictates the multiplet structures described above.
Figure 1: Spin-spin coupling network showing the dominant influence of the
Validated Experimental Protocol
To obtain the resolution required to see the small
Sample Preparation[2][5]
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Add 0.6 mL CDCl
(99.8% D) containing 0.03% TMS.-
Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent broadening of the -CH
- signal due to acid-catalyzed exchange, although the F-coupling persists.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans (NS): 16 (Sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine benzylic coupling.
Verification Step (Self-Validating)
If the benzylic signal appears as a broad singlet instead of a doublet:
-
Perform a D
O shake : Add 1 drop of D O, shake, and re-acquire. -
Result: The -OH peak will disappear. If the -CH
- remains a doublet, the splitting is confirmed as F-coupling , validating the 2-fluoro substitution pattern. If it collapses to a singlet, the original splitting was due to OH coupling (unlikely in CDCl unless ultra-pure).
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67146654, (3-Bromo-2-chlorophenyl)methanol [Analog Reference]. Retrieved from [Link]
-
Spectral Data Standards: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
- Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
C-F coupling constants in 3-bromo-6-chloro-2-fluorophenyl derivatives
Application Note: Structural Elucidation of 3-Bromo-6-chloro-2-fluorophenyl Scaffolds
Part 1: Executive Summary & Strategic Importance
The "Di-Ortho" Challenge in Medicinal Chemistry The 3-bromo-6-chloro-2-fluorophenyl moiety is a high-value pharmacophore often employed to modulate metabolic stability (blocking P450 oxidation sites) and induce specific conformational locks in kinase inhibitors and protein-protein interaction disruptors.
However, synthesizing and verifying this specific substitution pattern presents a unique analytical challenge. The crowded "1,2,3,6" substitution pattern creates a complex NMR environment where standard proton (
Why C-F Coupling Constants (
-
Distinguish Regioisomers: Differentiate the target 2-fluoro isomer from 6-fluoro or 3-fluoro byproducts.
-
Verify Halogen Placement: Confirm that Chlorine and Bromine are correctly positioned relative to Fluorine based on 2-bond vs. 3-bond coupling transmission.
Part 2: Theoretical Framework & Diagnostic Data
The Physics of C-F Coupling in Polyhalogenated Systems
Fluorine (
Comparative Analysis: Target vs. Alternatives
The table below compares the expected
Table 1: Diagnostic C-F Coupling Constants (Hz)
| Carbon Position | Assignment | Target: 3-Br-6-Cl-2-F-Phenyl | Alt A: 3-Br-2-Cl-6-F-Phenyl | Alt B: 5-Br-2-Cl-3-F-Phenyl |
| C-F (ipso) | 245 - 255 Hz | 245 - 255 Hz | 245 - 255 Hz | |
| C-Br (ortho) | 20 - 24 Hz | ~8 Hz ( | ~8 Hz ( | |
| C-R (ipso) | 15 - 18 Hz | 15 - 18 Hz | ~8 Hz ( | |
| C-Cl (meta) | 5 - 9 Hz | ~20 Hz ( | ~20 Hz ( | |
| C-H (para) | 3 - 5 Hz | 3 - 5 Hz | 3 - 5 Hz |
Key Diagnostic: In the target molecule, the Carbon bearing Bromine is ortho to Fluorine, resulting in a large
(~22 Hz). In Alternative A, the C-Br is meta to Fluorine, dropping the coupling to a small(~8 Hz).
Causality of Coupling Variations
- (Direct): The large value (>245 Hz) confirms the presence of the C-F bond.[1] It is relatively insensitive to regioisomerism but sensitive to the electron-withdrawing nature of the ring.
-
(Geminal): This is the primary discriminator .
-
Path: F
C2 C3(Br). -
The presence of an electronegative atom (Br) on the coupling path typically enhances
slightly compared to a C-H path, but the proximity is the deciding factor.
-
-
(Vicinal):
-
Path: F
C2 C1 C6(Cl). -
The coupling to the Chlorine-bearing carbon is a 3-bond interaction, yielding a small doublet (~8 Hz). If the Cl were ortho to F, this would be a large ~20 Hz doublet.
-
Part 3: Experimental Protocols
Protocol A: High-Resolution C{ F} NMR Characterization
Objective: To simplify the carbon spectrum and accurately measure
-
Sample Preparation:
-
Dissolve ~20 mg of compound in 0.6 mL DMSO-d
or CDCl . -
Note: DMSO-d
is preferred for polar derivatives to prevent aggregation, which can broaden lines.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 s . Quaternary carbons (C-Br, C-Cl, C-F) have long
times. -
Scans (NS): Minimum 1024 scans (due to splitting of signal intensity into doublets).
-
Spectral Width: 240 ppm (to capture the downfield C-F doublet at ~150-160 ppm).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N for quaternary carbons.
-
Zero Filling: Fill to at least 64k points to resolve small
couplings (~3 Hz).
-
Protocol B: F-Centric Assignment (HOESY)
Objective: To directly correlate the Fluorine signal to the specific ortho-carbons (C-Br and C-R).
-
Experiment:
F- C HOESY (Heteronuclear Overhauser Effect Spectroscopy). -
Rationale: Through-space correlations (NOE) are independent of bond coupling.
-
Result: The
F signal will show a strong cross-peak to the C-Br and C-R carbons (spatial proximity) but not to the C-Cl carbon (distal).
Part 4: Visualization & Logic Flows
Diagram 1: Structural Assignment Decision Tree
This logic flow guides the researcher from the raw NMR data to the final structural confirmation.
Caption: Decision logic for verifying the 3-bromo-6-chloro-2-fluorophenyl scaffold using stepwise coupling constant analysis.
Diagram 2: Experimental Workflow for J-Value Extraction
Caption: Optimized NMR workflow for extracting small coupling constants in quaternary-rich halogenated systems.
References
-
Dolin, C., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]
-
Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods: 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]
-
Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
PubChem Compound Summary. (2025). 3-Bromo-6-chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Analysis of Fluorinated Benzyl Alcohols: O-H Stretch Mechanics
Executive Summary
Context: Fluorine substitution on benzyl alcohol is a critical strategy in medicinal chemistry to modulate lipophilicity (
The Phenomenon: While the O-H stretching vibration (
Key Insight: Contrary to the standard "Hydrogen Bonding = Red Shift" heuristic, ortho-fluorine substitution often induces a slight blue shift (higher wavenumber) or minimal shift relative to the free benzyl alcohol conformers. This is due to the dominance of the Inductive (-I) Effect , which shortens and stiffens the O-H bond, overriding the weak intramolecular OH···F interaction.
Theoretical Framework: The Tug-of-War
To interpret the spectra accurately, one must understand the competing forces acting on the O-H oscillator.
The Forces at Play
-
Inductive Effect (-I): Fluorine is highly electronegative. It pulls electron density through the
-framework.-
Effect on O-H: Electron withdrawal from the benzylic carbon makes the oxygen less electron-rich. This increases the force constant (
) of the O-H bond, leading to a higher frequency (Blue Shift).
-
-
Intramolecular Hydrogen Bonding (OH[2]···F): In ortho-isomers, the hydroxyl proton can interact with the fluorine lone pairs.
-
Effect on O-H: This interaction weakens the covalent O-H bond, typically lowering the force constant (
), leading to a lower frequency (Red Shift).
-
-
OH···
Interaction: In unsubstituted benzyl alcohol, the OH group often points toward the -cloud of the ring.-
Effect: A weak stabilizing interaction that slightly lowers the frequency compared to a completely free (distal) conformer.
-
Mechanism Visualization
The following diagram illustrates how these competing effects influence the observed wavenumber.
Figure 1: Mechanistic pathway showing the competition between inductive stiffening and hydrogen-bond weakening of the O-H oscillator.
Comparative Analysis: Wavenumber Data
The following data represents the
Table 1: O-H Stretch Comparison (Dilute Solution)
| Compound | Structure | Key Characteristic | |
| Benzyl Alcohol | Unsubstituted | 3616 / 3635 | Conformational Doublet. Low freq (3616): OH[3][4]··· |
| 2-Fluorobenzyl Alcohol | Ortho-F | ~3620 – 3640 | Slight Blue Shift / Merged Peak. The -I effect stiffens the bond. The OH···F interaction is weak and does not cause a massive red shift like an OH···N or OH···O bond would. |
| 3-Fluorobenzyl Alcohol | Meta-F | ~3615 – 3630 | Inductive Control. Similar to unsubstituted. No intramolecular H-bond possible. |
| 4-Fluorobenzyl Alcohol | Para-F | ~3615 – 3630 | Inductive Control. Remote electron withdrawal. Minimal perturbation of the OH local environment. |
Critical Note: In ortho-fluorobenzyl alcohol, the "Blue Shift" (relative to the bonded conformer of benzyl alcohol) occurs because the Fluorine atom is a poor hydrogen bond acceptor compared to Oxygen or Nitrogen, but a strong inductive withdrawer. The stiffening of the bond (Inductive) often cancels out or slightly overrides the lengthening of the bond (H-bonding).
Experimental Protocol: Validating the Intramolecular Effect
To distinguish between intermolecular bonding (concentration dependent) and intramolecular bonding (concentration independent), you must perform a Dilution Study .
Reagents & Equipment
-
Solvent: Spectroscopic grade CCl₄ (Carbon Tetrachloride) or CS₂ (Carbon Disulfide). Note: CHCl₃ is less ideal due to its own C-H dipole interacting with the solute.
-
Cells: NaCl or KBr liquid cells (path length 0.1 mm to 1.0 mm).
-
Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹ or better).
Step-by-Step Workflow
Figure 2: Dilution study workflow to isolate intramolecular effects from intermolecular aggregation.
Data Interpretation Guide
-
The "Free" Region (3600+ cm⁻¹): If the peak at ~3620-3640 cm⁻¹ remains sharp and does not shift position as you dilute from 0.05 M to 0.001 M, it represents a monomeric species (either completely free or intramolecularly bonded).
-
The "Aggregate" Region (3300–3500 cm⁻¹): As dilution increases, the broad band in this region should disappear.
-
Confirmation of Ortho-Effect: If the 2-F isomer shows a single sharp peak that is slightly shifted compared to the 4-F isomer (which might show a doublet due to rotamers), it confirms the "locking" of the conformation by the Fluorine atom.
Applications in Drug Design
Why does this spectroscopic detail matter?
-
Bioisosteric Replacement: Fluorine is often used to replace Hydrogen or Hydroxyl groups. Knowing the exact H-bond strength (via IR frequency) helps predict how the drug will interact with a receptor binding pocket.
-
Conformational Restriction: The ortho-fluorine "locks" the benzyl alcohol into a specific planar or near-planar conformation due to the OH···F interaction (dipole alignment). This reduces the entropic penalty of binding to a target protein.
-
Lipophilicity Modulation: An intramolecular H-bond "hides" the polar proton, effectively increasing the molecule's lipophilicity (LogP) and potentially improving blood-brain barrier permeability.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzyl alcohol - Infrared Spectrum.[5][6][7][8][9] NIST Chemistry WebBook, SRD 69.[6][7] [Link]
-
Graton, J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. (Available via ResearchGate/PMC). [Link]
-
Kovács, A., et al. (2012). Intramolecular Hydrogen Bonding in Fluorinated Benzenes. Journal of Physical Chemistry A. [Link]
-
Reusch, W. (2013). Infrared Spectroscopy: Alcohols and Phenols. Michigan State University Chemistry Department. [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl alcohol [webbook.nist.gov]
- 6. Benzyl alcohol [webbook.nist.gov]
- 7. Benzyl alcohol [webbook.nist.gov]
- 8. Benzyl alcohol [webbook.nist.gov]
- 9. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]
Comparative Technical Guide: 3-Bromo-6-chloro-2-fluorobenzyl alcohol vs. 3-Bromo-2-fluorobenzyl alcohol
Executive Summary
This guide provides a technical comparison between 3-bromo-2-fluorobenzyl alcohol (a standard pharmaceutical building block) and its sterically congested analog, 3-bromo-6-chloro-2-fluorobenzyl alcohol . While the former is a ubiquitous intermediate in the synthesis of kinase inhibitors and P-CABs (Potassium-Competitive Acid Blockers), the 6-chloro variant represents a specialized "scaffold-hopping" tool used to modulate metabolic stability, lipophilicity, and binding pocket occupancy.
Key Takeaway: The introduction of the chlorine atom at the C6 position (ortho to the hydroxymethyl group) drastically alters the steric environment of the benzylic carbon, necessitating modified activation protocols and offering unique Structure-Activity Relationship (SAR) advantages in drug design.
Part 1: Chemical Profile & Physical Properties
The structural difference lies in the C6 substituent. In the 6-chloro variant, the benzylic alcohol is flanked by a fluorine atom at C2 and a chlorine atom at C6, creating a "steric pincer" that protects the methylene group from metabolic oxidation but also hinders nucleophilic attack during synthesis.
| Feature | 3-Bromo-2-fluorobenzyl alcohol | 3-Bromo-6-chloro-2-fluorobenzyl alcohol |
| CAS Number | 261723-32-4 | 886615-31-2 |
| Structure | Standard tri-substituted benzene | Tetra-substituted (congested) benzene |
| Molecular Weight | 205.02 g/mol | 239.47 g/mol |
| LogP (Predicted) | ~2.1 | ~2.7 (Higher Lipophilicity) |
| H-Bond Donor/Acc. | 1 / 1 | 1 / 1 |
| Physical State | White Solid (MP: 36–40 °C) | Solid / Semi-solid (Custom synthesis) |
| Key Reactivity | Standard Benzylic Nucleophilic Sub. | Sterically Hindered Benzylic Sub.[1] |
| Primary Application | General Intermediate (e.g., Vonoprazan analogs) | Metabolic Blocking / SAR Optimization |
Part 2: Synthetic Utility & Reactivity Analysis
Nucleophilic Substitution at the Benzylic Position
The most critical operational difference is the reactivity of the benzylic hydroxyl group.
-
3-Bromo-2-fluorobenzyl alcohol: Reacts rapidly with HBr, SOCl₂, or PBr₃ to form the corresponding halide. The C2-fluorine provides some inductive deactivation, but the C6-hydrogen offers no steric resistance.
-
3-Bromo-6-chloro-2-fluorobenzyl alcohol: The C6-chlorine atom exerts significant steric hindrance. Conversion to the bromide (CAS 886615-32-3) often requires prolonged reaction times or more aggressive activating agents (e.g., CBr₄/PPh₃) to overcome the kinetic barrier.
Lithium-Halogen Exchange & Metallation
-
Regioselectivity: Both compounds possess a C3-bromine atom suitable for lithiation or Grignard formation.
-
Directing Effects: In the 6-chloro variant, the C6-Cl is a directed metallation group (DMG) but is less powerful than the alkoxide (formed from the alcohol). However, the presence of Cl ortho to the benzylic position can lead to "benzylic lithiation" side reactions if n-BuLi is used without protecting the alcohol, as the benzylic protons are slightly more acidic due to the inductive effect of the two halogens (F and Cl).
Electronic Impact on SAR
The 6-chloro substituent is not just a steric wall; it is a lipophilic anchor.
-
Metabolic Stability: The 6-Cl blocks the "metabolic soft spot" at the benzylic carbon, preventing rapid oxidation to the benzoic acid by cytochrome P450 enzymes.
-
Binding Affinity: In kinase inhibitors, the extra Cl can fill small hydrophobic pockets (e.g., the "gatekeeper" region) that the H-substituted analog cannot, potentially improving potency and selectivity.
Part 3: Experimental Protocols
Protocol A: Activation to Benzyl Bromide
Objective: Convert the alcohol to the reactive benzyl bromide for subsequent coupling.
Method 1: For 3-Bromo-2-fluorobenzyl alcohol (Standard)
-
Dissolution: Dissolve 1.0 eq of alcohol in DCM (0.5 M) at 0 °C.
-
Addition: Add 1.1 eq of PBr₃ dropwise.
-
Reaction: Stir at 0 °C for 30 min, then warm to RT for 1 hour.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Outcome: >95% conversion. Product is often used crude.
Method 2: For 3-Bromo-6-chloro-2-fluorobenzyl alcohol (Hindered)
Note: The standard PBr₃ method may stall due to sterics.
-
Dissolution: Dissolve 1.0 eq of alcohol and 1.2 eq of CBr₄ in dry DCM (0.3 M) at 0 °C.
-
Addition: Slowly add 1.2 eq of Triphenylphosphine (PPh₃) in small portions.
-
Reaction: Stir at 0 °C for 1 hour, then reflux (40 °C) for 4-6 hours.
-
Purification: The triphenylphosphine oxide byproduct must be removed via silica filtration (Hexane/EtOAc 9:1).
-
Causality: The Appel reaction (CBr₄/PPh₃) drives the reaction forward via the formation of a strong P=O bond, compensating for the steric penalty of the C6-chlorine.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Couple the aryl bromide with a boronic acid.
-
Setup: Charge reaction vessel with 1.0 eq of Benzyl Alcohol (either variant), 1.2 eq Aryl Boronic Acid, and 3.0 eq K₂CO₃.
-
Solvent: Add 1,4-Dioxane/Water (4:1). Degas with N₂ for 10 min.
-
Catalyst: Add 5 mol% Pd(dppf)Cl₂.
-
Heating:
-
2-Fluoro variant: 80 °C for 4 hours.
-
6-Chloro variant: 95-100 °C for 12 hours. (Higher energy required due to steric crowding around the C3-Br site).
-
-
Workup: Filter through Celite, extract with EtOAc.
Part 4: Visualization of Reactivity & SAR Logic
The following diagrams illustrate the decision-making process for selecting between these two intermediates and the specific synthetic pathways involved.
Caption: Comparative workflow showing the trade-off between synthetic ease (Standard Path) and metabolic stability (Optimized Path).
Caption: Synthetic tree for the 6-chloro variant, highlighting the critical branching point at the alcohol intermediate.
References
-
Accela ChemBio. (2024). Product Data: 3-Bromo-6-chloro-2-fluorobenzyl Alcohol (CAS 886615-31-2).[2][3][4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me Exchange. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2446931-45-7,3-[[3-(Boc-amino)phenyl]amino]piperidine-2,6-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. (3-Bromo-6-chloro-2-fluorophenyl)methanol | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Reactivity of Chloro- and Bromo-Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Halogens in Synthesis
In the landscape of medicinal chemistry and organic synthesis, benzyl alcohols are foundational scaffolds. Their reactivity, particularly at the benzylic carbon, is a gateway to a vast array of more complex molecules. The introduction of a halogen substituent onto the aromatic ring is a common strategy to modulate this reactivity, influence pharmacokinetic properties, and provide a handle for further functionalization. While chlorine and bromine are neighbors in the periodic table, the subtle differences in their physicochemical properties translate into significant, often decisive, variations in the reactivity of the parent benzyl alcohol.
This guide provides an in-depth comparison of chloro- and bromo-substituted benzyl alcohols. We will move beyond simple trends to explore the underlying principles, supported by experimental data and validated protocols, to empower researchers to make more informed decisions in their synthetic designs.
The Physicochemical Foundation: A Tale of Two Halogens
The reactivity of a molecule is a direct consequence of its electronic and steric properties. For chloro- and bromo-substituted benzyl systems, the critical point of comparison is the nature of the carbon-halogen (C-X) bond and the halogen's influence on the molecule as a whole.
| Property | C-Cl Bond (in Aryl System) | C-Br Bond (in Aryl System) | Significance in Benzyl Alcohol Reactivity |
| Average Bond Energy | ~327 kJ/mol[1] | ~285 kJ/mol[1] | The C-Br bond is significantly weaker, making it easier to cleave in reactions like catalytic hydrogenolysis. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Both are more electronegative than carbon (2.55), exerting an inductive electron-withdrawing effect (-I) on the ring. Chlorine's effect is slightly stronger. |
| Hammett Constant (σp) | +0.23 | +0.23 | Their overall electronic effects on the para-position are nearly identical, suggesting similar influences on reactions where ring electronics are the dominant factor.[2] |
| Leaving Group Ability | Good (Cl⁻ is the conjugate base of a strong acid, HCl) | Excellent (Br⁻ is the conjugate base of a very strong acid, HBr) | Bromide (Br⁻) is a superior leaving group to chloride (Cl⁻), a critical factor in nucleophilic substitution reactions.[2] |
These fundamental properties set the stage for the observable differences in chemical reactions. While the Hammett constants predict similar electronic influence on the aromatic system, the disparities in bond energy and leaving group ability are the primary drivers of differential reactivity.
Nucleophilic Substitution: Activating the Hydroxyl Group
The hydroxyl group (-OH) of a benzyl alcohol is a notoriously poor leaving group (OH⁻).[3] Therefore, direct nucleophilic substitution is not feasible. The reaction must proceed via activation of the alcohol, typically by protonation under acidic conditions to form a good leaving group (H₂O) or by conversion to a sulfonate ester (e.g., tosylate) or an alkyl halide.[4][5]
The stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, means that these substitutions can often proceed via an Sₙ1 mechanism.[6][7][8] However, an Sₙ2 pathway is also possible, especially for primary benzyl alcohols.[9]
Comparative Insight: The Halide as a Nucleophile and Leaving Group
When converting the alcohol to a benzyl halide using reagents like SOCl₂ or PBr₃, the subsequent reactivity of the resulting benzyl chloride versus benzyl bromide is markedly different.
-
Reactivity of Benzyl Halide: Benzyl bromides are significantly more reactive than benzyl chlorides in Sₙ1 and Sₙ2 reactions. This is almost entirely due to the superior leaving group ability of bromide compared to chloride.[2] The weaker C-Br bond and the greater stability of the Br⁻ anion in solution facilitate its departure.
This principle is so pronounced that in competitive experiments, the rate of substitution for a benzyl bromide can be orders of magnitude faster than for the corresponding benzyl chloride.[8]
Experimental Protocol: Comparative Nucleophilic Substitution of Halogenated Benzyl Alcohols
This protocol outlines a method to compare the rate of conversion of 4-chlorobenzyl alcohol and 4-bromobenzyl alcohol to their corresponding benzyl chlorides.
Objective: To qualitatively and quantitatively compare the reaction rates for the formation of benzyl chlorides from their respective alcohols under acidic conditions.
Materials:
-
4-chlorobenzyl alcohol
-
4-bromobenzyl alcohol
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂, anhydrous) - Lucas Reagent[10]
-
tert-Butyl methyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reagent Preparation: Prepare the Lucas Reagent by carefully dissolving 136 g (1 mol) of anhydrous ZnCl₂ in 105 g of concentrated HCl.
-
Reaction Setup: In two separate, identical reaction vials equipped with magnetic stir bars, place 1 mmol of 4-chlorobenzyl alcohol and 1 mmol of 4-bromobenzyl alcohol.
-
Initiation: To each vial, add 2 mL of the prepared Lucas Reagent simultaneously. Start a timer for each reaction. Stopper the vials and stir vigorously at room temperature.[10]
-
Monitoring: Observe the reactions for the formation of a cloudy emulsion or a separate organic layer, which indicates the formation of the insoluble alkyl chloride. Record the time of onset for each.
-
Quantitative Analysis: At set time intervals (e.g., 5, 15, 30, 60 minutes), quench a 0.2 mL aliquot from each reaction mixture into a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of MTBE.
-
Workup: Vortex the quenched sample, allow the layers to separate, and extract the organic layer. Dry the organic layer over a small amount of anhydrous MgSO₄.
-
Analysis: Analyze the organic extract by GC-MS to determine the ratio of remaining benzyl alcohol to the formed benzyl chloride product. Plot the percentage conversion against time for both substrates.
Expected Outcome: The reaction with either substrate will be slower than with unsubstituted benzyl alcohol due to the electron-withdrawing nature of the halogens, which destabilizes the carbocation intermediate in an Sₙ1 pathway. However, the intrinsic reactivity differences are best compared in subsequent reactions of the produced benzyl halides.
Visualization: Factors in Benzylic Substitution```dot
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. amherst.edu [amherst.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
